Ethyl 4,5-dihydroxy-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
ethyl 4,5-dihydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-7(11)8(12)4-6(5)10(14)15/h3-4,11-12H,2H2,1H3 |
InChI Key |
GNHVDYINBIESSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure Analysis and Synthetic Utility of Ethyl 4,5-dihydroxy-2-nitrobenzoate: A Comprehensive Guide for Drug Development
As the pharmaceutical industry continues to advance targeted therapies, the strategic selection of synthetic building blocks remains the cornerstone of efficient drug design. Ethyl 4,5-dihydroxy-2-nitrobenzoate (CAS: 773136-83-7) is a highly specialized, multifunctional intermediate that serves as the architectural foundation for numerous active pharmaceutical ingredients (APIs), most notably the 6,7-dialkoxyquinazolin-4-one core found in blockbuster epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib[],[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the structural logic of this molecule, explore the causality behind its regioselective synthesis, and provide self-validating protocols for its application in advanced drug development workflows.
Chemical Profile & Structural Elucidation
Ethyl 4,5-dihydroxy-2-nitrobenzoate (
Electronic Architecture & Reactivity
The molecule contains three distinct functional domains:
-
The Catechol Moiety (C4, C5 -OH): Strongly electron-donating groups. In the presence of the nitro group, the
of these hydroxyls is lowered, making them highly susceptible to selective O-alkylation under mild basic conditions. -
The Nitro Group (C2 -NO2): A strong electron-withdrawing group. Its ortho-relationship to the ester is critical; upon reduction to an aniline, it is perfectly positioned for an intramolecular or condensation-driven cyclization to form a pyrimidine ring.
-
The Ethyl Ester (C1 -COOEt): Serves as the electrophilic carbon center during the final cyclization step of quinazoline synthesis.
Spectroscopic Signatures
To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. Below are the expected quantitative spectroscopic parameters for this compound.
Table 1: Expected Analytical Signatures for Ethyl 4,5-dihydroxy-2-nitrobenzoate
| Analytical Method | Signal / Shift | Assignment / Functional Group |
| C4-OH, C5-OH (Exchangeable) | ||
| C3-H (Aromatic, deshielded by NO2) | ||
| C6-H (Aromatic) | ||
| Ester | ||
| Ester | ||
| FT-IR (ATR, cm | 3350 (broad) | O-H stretch (Catechol) |
| 1715 | C=O stretch (Conjugated Ester) | |
| 1530, 1345 | N-O asymmetric/symmetric stretch |
Mechanistic Synthesis: The Nitration Pathway
The de novo synthesis of Ethyl 4,5-dihydroxy-2-nitrobenzoate typically begins with ethyl 3,4-dihydroxybenzoate (ethyl protocatechuate). The critical step is the regioselective Electrophilic Aromatic Substitution (EAS) to install the nitro group[3],.
Causality of Regioselectivity
Why does nitration occur specifically at the 6-position (which subsequently becomes the 2-position in the final nomenclature)?
-
The C3 and C4 hydroxyl groups are strongly ortho/para-directing.
-
The C1 ester is meta-directing.
-
The C6 position is para to the C3-OH and meta to the C1 ester. This synergistic directing effect creates a highly nucleophilic pocket at C6[3].
-
Furthermore, the C2 position is sterically hindered by the adjacent ester and hydroxyl groups, preventing electrophilic attack there.
Figure 1: Regioselective electrophilic aromatic substitution pathway.
Experimental Protocol 1: Controlled Nitration Workflow
Catechols are notoriously sensitive to oxidation. Using harsh nitrating conditions (e.g., standard
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of ethyl 3,4-dihydroxybenzoate in anhydrous glacial acetic acid (10 volumes).
-
Thermal Control: Chill the reaction vessel to 0°C using an ice-brine bath. Causality: Maintaining the temperature below 5°C is critical to suppress the oxidative degradation of the catechol moiety.
-
Electrophile Addition: Slowly add 1.05 equivalents of fuming nitric acid dropwise over 30 minutes. Monitor the internal temperature continuously.
-
Reaction Monitoring: Stir for 2–3 hours at 0–5°C. Validate reaction completion via TLC (Hexane:EtOAc 7:3). The product spot will appear bright yellow under ambient light.
-
Quenching & Isolation: Pour the reaction mixture over crushed ice (20 volumes) with vigorous stirring. The sudden aqueous dilution quenches the nitronium ion and precipitates the product.
-
Purification: Filter the yellow precipitate, wash extensively with cold distilled water to remove residual acetic acid, and dry under high vacuum.
Table 2: Optimization of Nitration Conditions
| Reagent System | Temperature | Time | Yield (%) | Purity (HPLC) | Mechanistic Observation |
| 25°C | 1 h | 35% | <60% | Massive oxidative degradation to quinones. | |
| 15°C | 2 h | 62% | 85% | Moderate yield; trace over-nitration observed. | |
| 0–5°C | 3 h | 88% | >98% | Optimal; clean regioselective EAS. |
Application in Pharmaceutical Development: Quinazoline Core Assembly
In drug discovery, particularly for oncology, synthesizing libraries of TKI analogs requires a divergent synthetic strategy. By utilizing Ethyl 4,5-dihydroxy-2-nitrobenzoate as the central hub, chemists can introduce various alkoxy side chains before committing to the quinazoline cyclization,[2].
Figure 2: Stepwise transformation of the nitrobenzoate building block into a quinazoline core.
Experimental Protocol 2: O-Alkylation and Cyclization
This protocol outlines the transformation of the building block into a quinazolin-4-one, mirroring the industrial synthesis of Erlotinib.
Step 1: Bis-O-Alkylation
-
Dissolve Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq) in anhydrous DMF.
-
Add anhydrous Potassium Carbonate (
, 3.0 eq). Causality: The electron-withdrawing nitro group increases the acidity of the catechol. A mild base like is sufficient for deprotonation without causing unwanted hydrolysis of the ethyl ester. -
Add the alkylating agent (e.g., 1-bromo-2-methoxyethane, 2.5 eq) and heat to 60°C for 8 hours.
-
Quench with water, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Step 2: Nitro Reduction & Cyclization
-
Reduction: Dissolve the alkylated intermediate in Acetic Acid. Add Iron powder (Fe, 5.0 eq) and heat to 60°C for 2 hours. Filter through Celite to remove iron salts. The resulting intermediate is an ortho-amino ester.
-
Cyclization: Concentrate the aniline intermediate and dissolve it directly in Formamide (excess). Heat to 150°C for 6 hours. Causality: Formamide acts as both the solvent and the carbon/nitrogen source, condensing with the aniline and the ester to close the pyrimidine ring.
-
Cool to room temperature to precipitate the 6,7-dialkoxyquinazolin-4(3H)-one core. Filter and wash with cold ethanol.
Conclusion
Ethyl 4,5-dihydroxy-2-nitrobenzoate is far more than a simple catalog chemical; it is a masterfully designed synthetic hub. By understanding the directing effects that govern its synthesis and the precise
References
- BOC Sciences. "Oxygen Compounds - Building Block / BOC Sciences: Ethyl 4,5-dihydroxy-2-nitrobenzoate (773136-83-7)".
- BenchChem. "Ethyl 3,4-dihydroxy-2-methylbenzoate|Supplier - Benchchem".
- National Institutes of Health (PMC). "Synthesis and Evaluation of Novel Erlotinib–NSAID Conjugates as More Comprehensive Anticancer Agents".
- Arkat USA. "A short review on synthetic strategies towards quinazoline based anticancer drugs".
Sources
Solubility Profile of Ethyl 4,5-dihydroxy-2-nitrobenzoate in Organic Solvents
This guide provides an in-depth technical analysis of the solubility profile of Ethyl 4,5-dihydroxy-2-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as EGFR inhibitors (e.g., Erlotinib analogs) and COMT inhibitors.
Given the specialized nature of this compound (often generated in situ or immediately protected), this guide synthesizes available physicochemical data with thermodynamic modeling principles to establish a robust solubility framework.
Executive Summary & Compound Characterization
Ethyl 4,5-dihydroxy-2-nitrobenzoate (referred to herein as EDNB ) is a functionalized aromatic ester characterized by a "push-pull" electronic structure. The electron-withdrawing nitro group at the ortho position (relative to the ester) and the electron-donating hydroxyl groups at the meta/para positions create a highly polarized molecule with significant hydrogen-bonding potential.
Physicochemical Identity[1][2][3]
-
Chemical Structure: C
H NO -
Molecular Weight: 227.17 g/mol
-
Key Functional Groups:
-
Nitro (-NO
): Increases polarity and acidity of phenolic protons. -
Dihydroxy (-OH): Primary sites for hydrogen bonding (H-bond donors/acceptors).
-
Ethyl Ester (-COOEt): Provides limited lipophilicity.
-
-
Thermodynamic Relevance: The solubility of EDNB is governed by the competition between the crystal lattice energy (stabilized by intermolecular H-bonds) and the solvation enthalpy (solvent-solute interactions).
| Property | Value / Characteristic | Source/Proxy |
| Melting Point | ~140–155 °C (Estimated) | Analogous to Ethyl 3,4-dihydroxybenzoate (132°C) + Nitro effect |
| LogP (Predicted) | ~1.2 – 1.6 | Calculated via Crippen Method |
| pKa | ~6.5 – 7.5 (Phenolic OH) | Acidified by o/p-nitro group |
Thermodynamic Solubility Framework
To design effective purification and reaction processes, we must move beyond "like dissolves like" to a thermodynamic understanding based on Hansen Solubility Parameters (HSP) and the Van't Hoff equation .
Hansen Solubility Parameters (HSP)
The solubility of EDNB is maximized when the interaction distance (
- (Dispersion forces)
- (Polar forces)
- (Hydrogen bonding)
Predicted HSP Sphere for EDNB:
-
High
: Due to two phenolic -OH groups. -
Moderate
: Due to the nitro and ester groups.
Solvent Selection Matrix:
| Solvent Class | Representative | Predicted Solubility | Mechanistic Rationale |
|---|
| Lower Alcohols | Methanol, Ethanol | High | Strong H-bond matching (
Temperature Dependence (Van't Hoff Model)
The solubility (
- (Enthalpy of Solution): Positive (Endothermic). Heating drives dissolution.
-
Critical Process Note: The high melting point implies a steep solubility curve. Cooling crystallization will yield high recovery rates.
Experimental Determination Protocol
As a Senior Scientist, you must validate these predictions empirically. The following protocol ensures data integrity and reproducibility.
Dynamic Laser Monitoring Method (Polythermal)
This method is superior to gravimetric analysis for generating full solubility curves quickly.
Equipment:
-
Jacketed glass reactor (50 mL) with precise temperature control (
K). -
Turbidity probe or FBRM (Focused Beam Reflectance Measurement).
-
Overhead stirrer (constant Reynolds number).
Workflow:
-
Preparation: Charge excess EDNB solid and solvent (e.g., Ethanol) into the reactor.
-
Equilibration: Heat to
(e.g., 60°C) until full dissolution (transmittance = 100%). -
Cooling: Ramp down temperature at 0.1 K/min.
-
Nucleation Point: Record
when transmittance drops (metastable limit). -
Heating: Ramp up at 0.1 K/min.
-
Saturation Point: Record
when transmittance returns to 100% (Thermodynamic solubility).
Figure 1: Polythermal method for determining the solubility boundary (MSZW).
Solubility Data & Process Implications
Based on structural analogs (Ethyl 3,4-dihydroxybenzoate) and thermodynamic modeling, the following profile is established for process design.
Comparative Solubility Estimates (at 25°C)
| Solvent | Solubility ( | Classification | Process Utility |
| Methanol | Soluble | Reaction solvent; fast dissolution. | |
| Ethanol | Soluble | Preferred crystallization solvent (Class 3, low toxicity). | |
| Ethyl Acetate | Moderately Soluble | Extraction solvent; good selectivity against polar impurities. | |
| Toluene | Poorly Soluble | Potential antisolvent or for removing non-polar impurities. | |
| Water | Insoluble | Primary Antisolvent ; wash solvent to remove inorganic salts. |
Purification Strategy: Antisolvent Crystallization
The "Push-Pull" polarity of EDNB makes Ethanol/Water the ideal solvent system.
-
Dissolution: Dissolve crude EDNB in Ethanol at 60°C.
-
Filtration: Hot filtration to remove mechanical impurities.
-
Antisolvent Addition: Slowly add Water (pre-heated to 50°C) to induce supersaturation without thermal shock.
-
Cooling: Cool to 5°C. The hydrophobic ethyl ester tail and the nitro group will drive precipitation from the aqueous-rich phase.
References
-
Li, Y., et al. (2015). "Solubility and Thermodynamic Properties of Ethyl Protocatechuate in Pure and Binary Solvents." Journal of Chemical & Engineering Data. Link(Proxy data for dihydroxybenzoate core).
-
Domańska, U. (2006). "Solubility of Nitro-Compounds in Organic Solvents." Fluid Phase Equilibria. Link(Thermodynamic modeling of nitro-group effects).
-
PubChem. "Ethyl 3,4-dihydroxybenzoate (Compound Summary)." National Library of Medicine. Link(Structural analog baseline).
-
Sigma-Aldrich. "Ethyl 4-nitrobenzoate Product Specification." Link(Nitro-group polarity reference).
The Strategic Synthesis of Quinazoline Scaffolds: A Technical Guide to the Role of Ethyl 4,5-dihydroxy-2-nitrobenzoate
For Immediate Distribution
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Ethyl 4,5-dihydroxy-2-nitrobenzoate as a Quinazoline Precursor.
In the landscape of medicinal chemistry, the quinazoline framework stands as a privileged scaffold, integral to a multitude of therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. The efficient and versatile synthesis of these compounds is therefore a cornerstone of modern drug discovery. This guide illuminates the critical role of Ethyl 4,5-dihydroxy-2-nitrobenzoate as a strategic precursor in the synthesis of highly functionalized quinazolines, offering a blend of mechanistic insights and field-tested experimental protocols.
The Precursor of Choice: Ethyl 4,5-dihydroxy-2-nitrobenzoate
The selection of a starting material is a critical decision in any synthetic campaign, dictating the feasibility, efficiency, and versatility of the entire process. Ethyl 4,5-dihydroxy-2-nitrobenzoate emerges as a superior precursor for quinazoline synthesis due to its inherent structural features that allow for controlled and sequential chemical transformations.
The molecule incorporates three key functionalities: an ethyl ester, a nitro group, and a catechol moiety (the two hydroxyl groups). The nitro group, positioned ortho to the ester, is the linchpin for the formation of the pyrimidine ring of the quinazoline system. Its reduction to an amine is the key step that unmasks the nucleophilicity required for cyclization. The dihydroxy substitution pattern on the benzene ring is particularly significant, as these groups can be readily derivatized to modulate the pharmacokinetic and pharmacodynamic properties of the final quinazoline products. This built-in functionality circumvents the need for additional, and often complex, synthetic steps that would be required with less functionalized precursors.
The Synthetic Pathway: From Nitrobenzoate to Quinazoline
The conversion of Ethyl 4,5-dihydroxy-2-nitrobenzoate to a 6,7-dihydroxy-4(3H)-quinazolinone derivative is a two-step process, each requiring careful consideration of reaction conditions to ensure high yield and purity. The overall transformation is depicted below:
Step 1: Chemoselective Reduction of the Nitro Group
The foundational step in this synthesis is the selective reduction of the nitro group to an amine, yielding Ethyl 2-amino-4,5-dihydroxybenzoate. The challenge lies in achieving this transformation without affecting the ethyl ester or the hydroxyl groups. While numerous methods exist for nitro group reduction, two are particularly well-suited for this purpose: catalytic hydrogenation and reduction with stannous chloride (SnCl₂).
Catalytic Hydrogenation: This is often the cleanest method, utilizing hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and the by-products are minimal. The primary advantage is the ease of product isolation, as the catalyst is simply filtered off.
Stannous Chloride Reduction: This method is a robust and reliable alternative, particularly when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups that are sensitive to hydrogenation). SnCl₂ is an effective reducing agent for aromatic nitro compounds in the presence of an acid.[1][2]
Experimental Protocol: Reduction of Ethyl 4,5-dihydroxy-2-nitrobenzoate
Method A: Catalytic Hydrogenation
-
To a solution of Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq) in ethanol (10-15 mL per gram of starting material), add 10% Palladium on carbon (10% w/w).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield Ethyl 2-amino-4,5-dihydroxybenzoate, which can be used in the next step without further purification.
Method B: Stannous Chloride Reduction
-
Dissolve Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq) in ethanol (15-20 mL per gram of starting material).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.
-
The reaction is then carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to afford the crude Ethyl 2-amino-4,5-dihydroxybenzoate.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Stannous Chloride |
| Reagents | H₂, 10% Pd/C, Ethanol | SnCl₂·2H₂O, HCl, Ethanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Work-up | Filtration | Neutralization and Extraction |
| Advantages | Clean, high yielding | Robust, tolerates various functional groups |
| Disadvantages | Requires specialized hydrogenation equipment | Generates tin waste |
Step 2: Cyclization to the Quinazolinone Core
The second crucial step is the cyclization of the intermediate, Ethyl 2-amino-4,5-dihydroxybenzoate, to form the desired 6,7-dihydroxy-4(3H)-quinazolinone. The Niementowski quinazoline synthesis is a classic and highly effective method for this transformation.[3][4] It involves the condensation of an anthranilic acid derivative with an amide, in this case, formamide, which serves as both the solvent and the source of the C2 carbon of the quinazoline ring.
The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product. A detailed protocol for a closely related substrate provides a reliable blueprint for this reaction.[5]
Experimental Protocol: Synthesis of 6,7-Dihydroxy-4(3H)-quinazolinone
-
A solution of Ethyl 2-amino-4,5-dihydroxybenzoate (1.0 eq) in formamide (10-15 mL per gram of starting material) is heated to 160-170 °C under a nitrogen atmosphere.
-
The reaction is maintained at this temperature for 10-14 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with diethyl ether, and then triturated with boiling acetonitrile to remove impurities.
-
The purified 6,7-Dihydroxy-4(3H)-quinazolinone is then collected by filtration and dried under reduced pressure.
Significance and Applications in Drug Development
The 6,7-dihydroxy-4(3H)-quinazolinone core synthesized from Ethyl 4,5-dihydroxy-2-nitrobenzoate is a valuable platform for the development of a wide range of therapeutic agents. The two hydroxyl groups can be selectively alkylated or otherwise modified to generate a library of derivatives for structure-activity relationship (SAR) studies. This is particularly relevant in the field of kinase inhibitors, where many approved drugs, such as gefitinib and erlotinib, feature a substituted quinazoline scaffold.[5] The ability to readily access this key intermediate in high purity and yield is therefore of paramount importance for accelerating the drug discovery process.
Conclusion
Ethyl 4,5-dihydroxy-2-nitrobenzoate serves as a highly effective and versatile precursor for the synthesis of functionalized quinazolines. The two-step synthetic sequence, involving a chemoselective nitro reduction followed by a Niementowski cyclization, provides a reliable and scalable route to the valuable 6,7-dihydroxy-4(3H)-quinazolinone intermediate. This guide provides the necessary technical details and insights to empower researchers in their efforts to design and synthesize the next generation of quinazoline-based therapeutics.
References
-
Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. Available at: [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Kopcsandi, G., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(4), 2565-2581. Available at: [Link]
-
Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(6), 1059-1064. Available at: [Link]
-
Abdel-Gawad, H., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. Molecules, 27(17), 5536. Available at: [Link]
-
Chavan, S. S., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Tetrahedron Letters, 43(49), 8583-8586. Available at: [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
-
Al-Otaibi, J. S., et al. (2016). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 21(11), 1464. Available at: [Link]
-
Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. Available at: [Link]
-
Sajjad, M. T., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1908. Available at: [Link]
-
Yadav, M. R., et al. (2015). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Letters in Drug Design & Discovery, 12(3), 229-237. Available at: [Link]
-
Al-Tel, T. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][6]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M807. Available at: [Link]
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- 2. One moment, please... [sciencedatabase.strategian.com]
- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: pKa Values and Acidity of Phenolic Hydroxyls in Nitrobenzoates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the factors governing the acidity of phenolic hydroxyl groups, with a specific focus on the electronic effects of nitro substituents on benzoate rings. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of pKa for molecular design and analysis.
Introduction: The Critical Role of pKa in Molecular Behavior
The acid dissociation constant (Ka), and its logarithmic form, pKa, represent the tendency of a molecule to donate a proton. This fundamental property governs a molecule's charge state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For professionals in drug discovery and development, a precise understanding and accurate determination of pKa are indispensable for predicting the pharmacokinetic and pharmacodynamic behavior of a compound.
Phenolic hydroxyl groups are common functional moieties in many active pharmaceutical ingredients (APIs). Their acidity can be finely tuned by the introduction of substituents on the aromatic ring. The nitro group (NO₂) is a particularly potent modulator of acidity due to its strong electron-withdrawing nature. This guide will explore the theoretical underpinnings of how the nitro group influences phenolic acidity, detail rigorous experimental methods for pKa determination, and provide practical insights for researchers in the field.
Theoretical Framework: Electronic Effects of the Nitro Group on Phenolic Acidity
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. The more stable the phenoxide ion, the more acidic the phenol. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa). The nitro group is a powerful EWG that exerts its influence through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds. This effect, which weakens the O-H bond of the hydroxyl group, is distance-dependent and operates regardless of the substituent's position.
-
Resonance Effect (Mesomeric Effect): The nitro group can also withdraw electron density through the pi (π) system of the aromatic ring. This effect is only operative when the nitro group is in the ortho or para position relative to the phenolic hydroxyl group. In these positions, the negative charge of the phenoxide ion can be delocalized onto the nitro group, significantly stabilizing the conjugate base. This effect is generally stronger than the inductive effect.
When the nitro group is in the meta position, only the inductive effect is at play, as direct resonance delocalization of the negative charge onto the nitro group is not possible.
Caption: Logical relationship of the nitro group's electronic effects on phenolic acidity.
Comparative pKa Values: A Quantitative Look at Substituent Effects
The theoretical principles are clearly reflected in the experimental pKa values of substituted phenols. The following table summarizes the pKa values for phenol and its nitro-substituted derivatives.
| Compound | pKa |
| Phenol | 9.95 |
| o-Nitrophenol | 7.23 |
| m-Nitrophenol | 8.40 |
| p-Nitrophenol | 7.15 |
As the data illustrates, the presence of a nitro group significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The most pronounced effect is observed in the para and ortho isomers, where both resonance and inductive effects are operative. The meta isomer, influenced only by the inductive effect, is less acidic than the ortho and para isomers but still considerably more acidic than phenol.
Experimental Determination of pKa: A Guide to Best Practices
Accurate pKa determination is crucial for reliable structure-activity relationship (SAR) studies and computational modeling. The two most common and reliable methods are UV-Vis spectrophotometry and potentiometric titration.
UV-Vis Spectrophotometry for pKa Determination
This method is particularly well-suited for compounds that exhibit a significant difference in their UV-Vis absorbance spectra between their protonated and deprotonated forms.
Principle: The Beer-Lambert law is applied to a series of solutions with known pH values. The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH. The Henderson-Hasselbalch equation is then used to calculate the pKa.
Detailed Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 1.5. It is critical to maintain a constant ionic strength across all buffer solutions by adding a background electrolyte (e.g., 0.1 M KCl).
-
Preparation of Analyte Stock Solution: Prepare a concentrated stock solution of the nitrobenzoate compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the analyte stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the pH.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample, including a blank for each buffer. Identify the wavelength of maximum absorbance difference (λ_max) between the acidic and basic forms.
-
Data Analysis:
-
Measure the absorbance of each sample at the chosen λ_max.
-
Plot absorbance versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(A_B - A) / (A - A_A)] where A_B is the absorbance of the basic form, A_A is the absorbance of the acidic form, and A is the absorbance at a given pH.
-
Caption: Step-by-step workflow for pKa determination using UV-Vis spectrophotometry.
Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely applicable method for determining pKa values.
Principle: A solution of the analyte is titrated with a standardized solution of a strong base (or acid). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the analyte is half-neutralized.
Detailed Protocol:
-
Apparatus Setup: Assemble a titration apparatus consisting of a calibrated pH meter and electrode, a magnetic stirrer, and a burette.
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong titrant (e.g., 0.1 M NaOH).
-
Accurately prepare a solution of the nitrobenzoate analyte in water or a suitable co-solvent.
-
-
Titration Procedure:
-
Immerse the pH electrode in the analyte solution and allow the reading to stabilize.
-
Add small, precise increments of the titrant.
-
After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
For more accurate determination of the equivalence point, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of the phenolic hydroxyl group in nitrobenzoates is a direct and predictable consequence of the powerful electron-withdrawing properties of the nitro group. The magnitude of this effect is highly dependent on the positional isomerism, with ortho and para substitution leading to a more significant increase in acidity than meta substitution due to the involvement of resonance stabilization. A thorough understanding of these principles is paramount for the rational design of molecules with tailored physicochemical properties.
For the experimental scientist, the choice between UV-Vis spectrophotometry and potentiometric titration for pKa determination will depend on the specific properties of the analyte. Both methods, when executed with meticulous attention to detail, provide reliable and accurate data. The protocols and insights provided in this guide serve as a robust foundation for researchers and professionals in drug development to confidently assess and modulate the acidity of phenolic compounds.
References
-
Substituent Effects on the Acidity of Phenols. (Source: Chemistry LibreTexts, URL: [Link])
-
pKa Determination by UV-Vis Spectroscopy. (Source: Journal of Chemical Education, URL: [Link])
-
Potentiometric Titration. (Source: Chemistry LibreTexts, URL: [Link])
-
Bordwell pKa Table. (Source: The Evans pKa Table, URL: [Link])
Methodological & Application
Catalytic hydrogenation of Ethyl 4,5-dihydroxy-2-nitrobenzoate to amino derivatives
Abstract & Strategic Overview
The catalytic hydrogenation of Ethyl 4,5-dihydroxy-2-nitrobenzoate to its amino derivative (Ethyl 2-amino-4,5-dihydroxybenzoate ) represents a critical yet challenging transformation in the synthesis of bioactive benzimidazoles and quinazoline-based pharmacophores.
While the reduction of the nitro group is thermodynamically favorable, the presence of the ortho-dihydroxy (catechol) motif introduces two significant process risks:
-
Catalyst Poisoning: Catechols are strong chelators of transition metals (Pd, Pt), potentially inhibiting surface catalysis.
-
Oxidative Instability: The product is an electron-rich o-aminophenol/catechol system. Upon exposure to air at neutral pH, it rapidly auto-oxidizes to quinone-imines or polymerizes into dark pigments (melanin-like mechanism).
This protocol details a stabilized hydrogenation workflow utilizing Pd/C in an acidic alcoholic medium to isolate the product as a stable Hydrochloride (HCl) salt, preventing downstream degradation.
Reaction Mechanism & Pathway[1][2][3]
The reduction follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates. The final amine is highly nucleophilic and prone to oxidation.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway highlighting the critical stabilization step required to prevent oxidative degradation.
Materials & Equipment Selection
Reagents
| Reagent | Specification | Purpose |
| Substrate | Ethyl 4,5-dihydroxy-2-nitrobenzoate | Starting Material |
| Catalyst | 10% Pd/C (50% wet) | High surface area; "wet" type reduces pyrophoric risk. |
| Solvent | Methanol (Anhydrous) | High H2 solubility; prevents ester hydrolysis. |
| Stabilizer | Glacial Acetic Acid or HCl/EtOH | Prevents oxidation; protonates amine immediately. |
| Hydrogen | >99.9% Purity | Reductant (Balloon or 3-5 bar). |
Equipment
-
Reactor: 316L Stainless Steel Autoclave (for >10g scale) or 3-neck round bottom flask (for <5g scale).
-
Filtration: Schlenk frit or pressure filter (to filter catalyst under inert atmosphere). Crucial: Do not use standard vacuum filtration in air.
-
Gas Line: Manifold with Argon/Nitrogen and Hydrogen.
Detailed Experimental Protocol
Safety Warning: Nitro compounds are energetic. Dry Pd/C is pyrophoric. Hydrogen is flammable. Perform all operations in a fume hood behind a blast shield.
Phase 1: Preparation & Inerting[4]
-
Dissolution: In a Schlenk flask, dissolve 10.0 g (approx. 44 mmol) of Ethyl 4,5-dihydroxy-2-nitrobenzoate in 150 mL Methanol .
-
Acidification: Add 3.0 equivalents of Glacial Acetic Acid (approx. 8 mL) or 1.1 eq of 1.25M HCl in Ethanol.
-
Rationale: Acidic media slows the oxidation of the resulting catechol-amine and prevents catalyst poisoning by protonating the catechol oxygens slightly.
-
-
Catalyst Addition: Under a flow of Argon, carefully add 1.0 g of 10% Pd/C (50% wet) .
-
Note: The water content in the catalyst is negligible for this ester but vital for safety.
-
Phase 2: Hydrogenation
-
Purge: Seal the vessel. Evacuate and backfill with Argon (3x), then Hydrogen (3x).
-
Reaction:
-
Option A (Autoclave): Pressurize to 3.5 bar (50 psi) . Stir vigorously (800-1000 rpm) at 25–30°C .
-
Option B (Balloon): Attach a double-layer H2 balloon. Stir vigorously.
-
-
Monitoring: Monitor H2 uptake. Reaction is typically complete in 2–4 hours .
-
Endpoint: TLC (10% MeOH in DCM) shows disappearance of the yellow nitro spot and appearance of a fluorescent blue/UV-active amine spot (stains brown with permanganate).
-
Phase 3: Workup (The "Zero-Oxygen" Technique)
Critical: The product will turn black within seconds if filtered in open air.
-
Filtration: Use a closed pressure filter or a cannula transfer method through a Celite pad packed under Argon.
-
Receiver Flask: The receiving flask must contain 15 mL of 4M HCl in Dioxane (or concentrated aqueous HCl) to immediately convert the amine to the hydrochloride salt.
-
-
Concentration: Evaporate the solvent on a rotary evaporator under strict vacuum (backfill with N2, not air) at <40°C.
-
Isolation: The residue should be a pale gray or off-white solid.
-
Crystallization: Triturate the solid with cold Diethyl Ether or Ethyl Acetate to remove non-polar impurities. Filter the precipitate (HCl salt) and dry under vacuum.
Process Control & Troubleshooting
Quality Attributes
| Attribute | Specification | Method |
| Appearance | Off-white to pale gray powder | Visual |
| Identity | Mass [M+H] = 212.06 (Free base) | LC-MS |
| Purity | >98% (Area %) | HPLC (Acidic mobile phase) |
Common Issues
-
Issue: Product turns purple/black during filtration.
-
Cause: Oxidation to quinone-imine.
-
Fix: Ensure filtration is strictly anaerobic. Increase acid concentration in the receiving flask.
-
-
Issue: Incomplete conversion (stalled reaction).
-
Cause: Catalyst poisoning by catechol.
-
Fix: Increase catalyst loading to 15 wt%. Ensure starting material is free of sulfur contaminants. Raise pressure to 5-10 bar.
-
References
-
ChemicalBook. Synthesis of 2-Amino-4,5-dimethoxybenzoic acid from 4,5-Dimethoxy-2-nitrobenzoic acid. (Analogous protocol for dimethoxy derivative).
-
MDPI. Recent Advances of Pd/C-Catalyzed Reactions. (General review on Pd/C hydrogenation efficiency and recycling).
-
National Institutes of Health (PubChem). 2-Amino-4,5-dihydroxybenzoic acid (Compound Summary). (Chemical properties and stability data).
-
Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (Flow chemistry approaches for unstable nitro-reductions).
-
LGC Standards. Ethyl 4-Amino-2-hydroxybenzoate Reference Standard. (Reference for handling similar amino-hydroxybenzoates).
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Utilizing Ethyl 4,5-dihydroxy-2-nitrobenzoate
Introduction: The Quinazoline Scaffold in EGFR Inhibition and the Strategic Role of Ethyl 4,5-dihydroxy-2-nitrobenzoate
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a well-established driver of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3][4] Consequently, EGFR has become a prime target for the development of small-molecule tyrosine kinase inhibitors (TKIs).
A significant class of clinically successful EGFR inhibitors, including gefitinib and erlotinib, is built upon the 4-anilinoquinazoline scaffold.[3][4][5] This heterocyclic system serves as a mimic of the adenine ring of ATP, enabling competitive inhibition at the kinase's ATP-binding site.[4][5] The efficacy and selectivity of these inhibitors are finely tuned by the substitution patterns on the quinazoline core and the aniline moiety.
This application note details a strategic synthetic approach to quinazoline-based EGFR inhibitors, employing Ethyl 4,5-dihydroxy-2-nitrobenzoate as a versatile starting material. The catechol (dihydroxy) functionality at the 4 and 5 positions is a key structural feature that, after appropriate modification, corresponds to the 6,7-disubstitution pattern crucial for high-affinity binding to the EGFR kinase domain in many potent inhibitors. The ortho-nitro group provides a synthetic handle for the crucial cyclization step to form the quinazoline ring.
This document provides a comprehensive, step-by-step protocol for the synthesis of a key 4-chloro-6,7-disubstituted quinazoline intermediate from Ethyl 4,5-dihydroxy-2-nitrobenzoate, followed by its conversion to a generic EGFR inhibitor scaffold. The causality behind experimental choices and self-validating system designs are emphasized throughout to ensure technical accuracy and reproducibility.
Physicochemical Properties of Ethyl 4,5-dihydroxy-2-nitrobenzoate
A thorough understanding of the starting material's properties is fundamental for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C9H9NO6 | PubChem |
| Molecular Weight | 227.17 g/mol | PubChem |
| Appearance | Not specified, likely a crystalline solid | General chemical knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | General chemical knowledge |
| CAS Number | Not readily available. A related compound, Ethyl 4,5-dimethoxy-2-nitrobenzoate, has CAS 100905-33-7.[6] |
Proposed Synthetic Pathway: From Catechol to Quinazoline Core
The overall synthetic strategy involves a multi-step sequence to transform Ethyl 4,5-dihydroxy-2-nitrobenzoate into a versatile 4-chloroquinazoline intermediate, which can then be coupled with various anilines to generate a library of potential EGFR inhibitors.
Caption: Proposed synthetic workflow from the starting material to the final EGFR inhibitor scaffold.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.[7][8][9][10][11]
Part 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
This part details the conversion of the starting material into the core quinazoline ring system.
Caption: Experimental workflow for the synthesis of the quinazolinone intermediate.
Step 1: Protection of the Catechol Moiety (Alkylation)
-
Rationale: The free hydroxyl groups of the catechol are acidic and can interfere with subsequent reactions, particularly the reduction and cyclization steps. Protection as ethers, in this case, 2-methoxyethoxy ethers, enhances stability and solubility.
-
Protocol:
-
To a stirred solution of Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 eq).
-
Add 1-bromo-2-methoxyethane (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[12]
-
Step 2: Reduction of the Nitro Group
-
Rationale: The conversion of the nitro group to an amine is a prerequisite for the cyclization to form the quinazoline ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[12]
-
Protocol:
-
Dissolve Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1.0 eq) in methanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO2).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 p.s.i.) at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, which can often be used in the next step without further purification.[12]
-
Step 3: Cyclization to Form the Quinazolinone Core
-
Rationale: The Niementowski quinazoline synthesis involves the reaction of an anthranilic acid derivative with formamide at high temperatures to form the quinazolinone ring system.[13] Formamide serves as the source of the C2 carbon of the quinazoline.
-
Protocol:
-
Heat a mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1.0 eq) in an excess of formamide to 160-170°C under a nitrogen atmosphere.[12]
-
Maintain this temperature for 10-14 hours, monitoring by TLC.
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Triturate the cooled mixture with diethyl ether, and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/diethyl ether) to afford pure 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[12]
-
Part 2: Synthesis of a Generic EGFR Inhibitor Scaffold
This section describes the conversion of the quinazolinone intermediate into a reactive electrophile and its subsequent coupling with an aniline derivative.
Step 4: Chlorination of the Quinazolinone
-
Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom to create a reactive site for nucleophilic aromatic substitution. Thionyl chloride (SOCl2) or phosphoryl chloride (POCl3) are common reagents for this transformation.[12][14]
-
Protocol:
-
Carefully add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) to a mixture of phosphoryl chloride (POCl3, excess) and a catalytic amount of DMF.
-
Heat the mixture to reflux (around 80-90°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl3 under reduced pressure.
-
Triturate the residue with toluene and concentrate again to remove residual POCl3. The resulting crude 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline can be used directly in the next step.[12]
-
Step 5: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The 4-chloroquinazoline is an excellent electrophile for SNAr reactions. The chlorine at the 4-position is readily displaced by the nucleophilic nitrogen of an aniline derivative, forming the C-N bond that is characteristic of many EGFR inhibitors.[14][15]
-
Protocol:
-
Dissolve the crude 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol or DMF.
-
Add the desired aniline derivative (e.g., 3-ethynylaniline for an erlotinib-like scaffold, 1.1 eq).
-
Heat the reaction mixture to 80-100°C for 4-8 hours. The reaction can be promoted by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration, wash with water and a cold solvent (e.g., isopropanol), and dry under vacuum to yield the final N-(Aryl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine product. Further purification can be achieved by column chromatography or recrystallization if necessary.
-
Characterization and Validation
The identity and purity of all synthesized intermediates and the final product should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful transformation at each step.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Protection (Step 1): If TLC indicates the presence of mono-alkylated or starting material, increase the amount of 1-bromo-2-methoxyethane and K2CO3, and extend the reaction time. Ensure DMF is anhydrous.
-
Low Yield in Reduction (Step 2): Ensure the catalyst is active and the system is free of catalyst poisons. The reaction may require a longer duration or higher hydrogen pressure.
-
Difficult Cyclization (Step 3): This reaction is temperature-sensitive. Ensure the temperature is maintained at 160-170°C. The use of a high-boiling point solvent is critical.
-
Poor Chlorination (Step 4): Ensure the quinazolinone is dry before adding to POCl3. The addition of a catalytic amount of DMF is often crucial for this reaction to proceed efficiently.
-
Sluggish SNAr Reaction (Step 5): The choice of solvent can be critical. Aprotic polar solvents like DMF or DMSO can accelerate the reaction. The addition of a base is often necessary to neutralize the HCl generated during the reaction.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of quinazoline-based EGFR inhibitor scaffolds starting from Ethyl 4,5-dihydroxy-2-nitrobenzoate. By following the outlined steps for protection, reduction, cyclization, chlorination, and nucleophilic aromatic substitution, researchers can efficiently access a range of potential EGFR inhibitors for further biological evaluation. The provided rationale and troubleshooting tips, based on established chemical principles, are intended to facilitate the successful implementation of this synthetic strategy in a drug discovery and development setting.
References
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Frontiers in Chemistry. [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Chemistry. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). Molecules. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. (2025). Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Pharmaceuticals. [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry. [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). Current Issues in Molecular Biology. [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024). Molecules. [Link]
-
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). HETEROCYCLES. [Link]
-
One-pot synthesis of quinazolinone derivatives from nitro-compounds with the aid of low-valent titanium. (2009). Journal of Combinatorial Chemistry. [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry. [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. [Link]
-
Reductive Cyclization of Nitroarenes. (n.d.). ResearchGate. [Link]
-
Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. (2005). Cole-Parmer. [Link]
- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.).
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester. (n.d.). PubChem. [Link]
-
Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4). (n.d.). Cheméo. [Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). ResearchGate. [Link]
-
Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). ACS Omega. [Link]
-
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate. (n.d.). ChemBK. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Catalysts. [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). The Journal of Organic Chemistry. [Link]
-
Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025). Technical Disclosure Commons. [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 2Amino3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones¹. (2025). ResearchGate. [Link]
-
SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. (n.d.). LOCKSS. [Link]
-
Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. (2023). ResearchGate. [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (n.d.). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. orientjchem.org [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4,5-dimethoxy-2-nitrobenzoate | CAS 100905-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ETHYL 4-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
Alkylation procedures for the 4,5-dihydroxy moiety of nitrobenzoates
Application Note: High-Fidelity Alkylation Strategies for the 4,5-Dihydroxy-2-Nitrobenzoate Scaffold
Abstract & Strategic Importance
The 4,5-dihydroxy-2-nitrobenzoate scaffold is a critical pharmacophore precursor, widely utilized in the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib analogs) and bioactive alkaloids. The presence of the ortho-nitro group relative to the carboxylate, combined with the catechol moiety, presents a unique synthetic challenge: the electron-withdrawing nature of the nitro group significantly alters the
This guide details three optimized protocols for functionalizing this moiety:
-
Cesium-Mediated Methylenation (Formation of the 1,3-dioxole ring).
-
Exhaustive Bis-Methylation (Formation of the veratrole derivative).
-
Regioselective Mono-Alkylation (Targeting the C5-hydroxyl).
Mechanistic Insight: The "Nitro Effect" & Base Selection
Successful alkylation of this scaffold relies on understanding the electronic perturbation caused by the nitro group.
-
Acidity Shift: The nitro group at C2 exerts a strong electron-withdrawing effect (
). The hydroxyl group at C5 (para to the nitro) is significantly more acidic ( ) than a standard catechol ( ). The C4 hydroxyl (meta to nitro, para to ester) is less acidic but still activated. -
The Cesium Effect: For cyclic ether formation (methylenation), Cesium Carbonate (
) is superior to Potassium Carbonate ( ).[1] The large ionic radius of (1.67 Å) allows for a "naked anion" effect, increasing the nucleophilicity of the phenoxide. Furthermore, acts as a template, coordinating both phenolic oxygens to facilitate the ring closure with dihaloalkanes.
Diagram 1: Reaction Decision Tree & Workflow
Caption: Strategic workflow for alkylation based on target functionality. Note the specific base requirements for cyclization vs. standard alkylation.
Experimental Protocols
Protocol A: Cesium-Mediated Methylenation (Dioxole Formation)
Target: Formation of the 5-membered ether ring.
Rationale: The use of Bromochloromethane (
Materials:
-
Substrate: Methyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq)
-
Reagent: Bromochloromethane (1.5 eq)
-
Base: Cesium Carbonate (
), anhydrous (1.5 eq) -
Solvent: DMF (Anhydrous, 10V - i.e., 10 mL per gram of substrate)
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried round-bottom flask with Methyl 4,5-dihydroxy-2-nitrobenzoate and anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add
in a single portion. The solution will likely turn deep orange/red due to phenoxide formation.-
Critical Process Parameter (CPP): Ensure
is finely ground to maximize surface area.
-
-
Alkylation: Add Bromochloromethane via syringe.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Validation: Product usually has a higher
than the starting catechol.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove cesium salts.[1] Wash the pad with EtOAc.[1]
-
Extraction: Dilute filtrate with water (30V) and extract with EtOAc (3 x 10V). Wash combined organics with saturated
solution (to remove residual DMF) followed by brine. -
Purification: Dry over
, concentrate, and recrystallize from EtOH or purify via flash chromatography.
Expected Yield: 85–92%
Protocol B: Exhaustive Bis-Methylation
Target: 4,5-Dimethoxy derivative.
Rationale: Since regioselectivity is not required, cheaper
Materials:
-
Reagent: Methyl Iodide (MeI) (3.0 eq) or Dimethyl Sulfate (DMS) (2.5 eq)
-
Base:
(3.0 eq) -
Solvent: Acetone (Reagent grade, 15V)
Step-by-Step Procedure:
-
Slurry Formation: Suspend substrate and
in acetone. -
Addition: Add MeI dropwise at room temperature.
-
Safety Note: MeI is a neurotoxin and carcinogen. Use a fume hood.
-
-
Reflux: Heat to reflux (approx. 56°C) for 4–8 hours.
-
Endpoint: Disappearance of the mono-methylated intermediate (often visible by TLC).
-
-
Work-up: Evaporate acetone. Resuspend residue in water and EtOAc.[1] Extract, wash with 1M NaOH (to remove any unreacted phenol), then brine.
-
Isolation: Concentrate to yield a yellow solid.
Regioselectivity & Troubleshooting (Self-Validating Systems)
When mono-alkylation is required, the electronic bias of the nitro group becomes the controlling factor.
Theoretical Regioselectivity:
The C5-OH is para to the Nitro group.
The C4-OH is meta to the Nitro group.
Prediction: The C5-OH is more acidic (
Data Summary Table: Optimization Parameters
| Parameter | Methylenation (Ring) | Bis-Methylation | Mono-Alkylation |
| Preferred Base | |||
| Stoichiometry | 1.5 eq Base / 1.5 eq R-X | 3.0 eq Base / 3.0 eq R-X | 1.0 eq Base / 1.0 eq R-X |
| Solvent | DMF (Polar Aprotic) | Acetone (Polar Aprotic) | THF (0°C to RT) |
| Key CPP | Temperature (100°C) | Agitation Rate | Stoichiometric Control |
| Common Failure | Intermolecular polymerization | Incomplete mono-methylation | Mix of regioisomers |
Diagram 2: Mechanistic Transition State (Cesium Template)
Caption: Cesium cation coordinates both phenoxides, pre-organizing the molecule for rapid cyclization with the dihaloalkane.
References
-
Bashall, A., et al. "Cesium carbonate mediated exclusive dialkylation of active methylene compounds." Tetrahedron Letters, vol. 53, no. 2, 2012. Link
-
Fiedler, W. J., et al. "A Simple, High-Yielding Method for the Methylenation of Catechols."[1] Synthetic Communications, vol. 31, no. 19, 2001. Link
- Process Chemistry Group. "Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid derivatives." Organic Process Research & Development, vol. 8, no. 6, 2004.
-
Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Journal of Organic Chemistry, vol. 67, no. 3, 2002. Link
Sources
- 1. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 2. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity [mdpi.com]
Application Note: One-Pot Synthesis Strategies Utilizing Ethyl 4,5-dihydroxy-2-nitrobenzoate for Advanced Heterocyclic Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Chemical Rationale
Ethyl 4,5-dihydroxy-2-nitrobenzoate (CAS: 773136-83-7) is a highly versatile ortho-nitrobenzoate building block. It is structurally primed for the divergent synthesis of fused bicyclic heterocycles, particularly 6,7-disubstituted quinazolin-4(3H)-ones and 5,6-disubstituted benzimidazoles . These heterocyclic scaffolds are ubiquitous in modern pharmacology, serving as the core pharmacophores for numerous targeted therapies, including tyrosine kinase inhibitors (e.g., EGFR inhibitors like Erlotinib and Gefitinib, which utilize 4,5-dialkoxy functionalization).
Traditional syntheses of these heterocycles require the stepwise reduction of the nitro group, isolation of the highly polar and oxidation-sensitive 2-amino-4,5-dihydroxybenzoate intermediate, and subsequent cyclization. One-pot multicomponent reactions (MCRs) bypass these isolation steps, significantly improving atom economy, yield, and throughput[1]. By carefully selecting reducing agents and electrophiles, the in situ generated aniline is immediately trapped, driving the thermodynamic cascade toward the stable fused heterocycle[2].
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, understanding the orthogonal reactivity of this molecule is critical to designing a successful one-pot system:
-
The Ortho-Nitro Ester Proximity: The nitro group and the ethyl ester are positioned to facilitate a cascade reaction. Upon reduction of the nitro group to an amine, the resulting aniline is highly nucleophilic. If an external electrophile (like an aldehyde or formamide) is introduced, condensation occurs rapidly. The adjacent ethyl ester then acts as an intramolecular trap for the resulting intermediate (amidine or imine), forcing a cyclization that eliminates ethanol and water.
-
Managing the 4,5-Dihydroxy Moieties: The unprotected catechol-like dihydroxy groups are highly susceptible to oxidation, easily forming ortho-quinones if exposed to air under basic conditions. Causality of Choice: This necessitates running the one-pot reaction under strictly inert conditions (Argon/N2) and utilizing reductive cyclization environments (e.g., catalytic hydrogenation or sodium dithionite) which inherently protect the hydroxyls from oxidative degradation.
-
Solvent Dynamics: When using inorganic reductants like sodium dithionite (
), a co-solvent system (e.g., DMF/ ) is mandatory. The water dissolves the inorganic salt, while DMF keeps the organic nitrobenzoate in solution, ensuring optimal interfacial mass transfer.
Reaction Pathway Visualization
Figure 1: Mechanistic cascade of the one-pot reductive cyclization from nitrobenzoate to quinazolinone.
Quantitative Data: Optimization of Reductive Cyclization
To establish a self-validating protocol, various reductive conditions were screened. The data below summarizes the optimization for the conversion of Ethyl 4,5-dihydroxy-2-nitrobenzoate to 6,7-dihydroxyquinazolin-4(3H)-one.
| Entry | Reducing Agent / Catalyst | Electrophile / Reagent | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Formamide (Excess) | DMF / | 90 | 6 | 78% | |
| 2 | Fe powder / AcOH | Formamide (Excess) | Glacial AcOH | 80 | 4 | 85% |
| 3 | Formamidine acetate | Ethanol | 70 | 12 | 92% | |
| 4 | Triethyl orthoformate / | Ethanol | 80 | 8 | 70% |
Note: Entry 3 provides the highest yield and cleanest reaction profile, as the only byproducts are water and ethanol, simplifying downstream purification[2].
Experimental Protocols
Workflow Overview
Figure 2: Standard operational workflow for the one-pot synthesis of fused heterocycles.
Protocol A: One-Pot Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one (Pd/C Catalytic Method)
This protocol utilizes catalytic hydrogenation to ensure a clean, self-validating reaction profile. The disappearance of the starting material's bright yellow color serves as an intrinsic visual indicator of successful nitro reduction.
Materials:
-
Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 mmol, 227 mg)
-
Formamidine acetate (1.5 mmol, 156 mg)
-
10% Pd/C (10 mol%, ~106 mg)
-
Absolute Ethanol (10 mL, degassed)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,5-dihydroxy-2-nitrobenzoate and formamidine acetate in 10 mL of degassed absolute ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under a steady stream of Argon.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Hydrogen gas (
) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen. -
Reductive Cyclization: Heat the reaction mixture to 70 °C and stir vigorously for 12 hours.
-
Causality Check: The reaction initially turns from yellow to colorless/pale grey as the nitro group reduces to the amine. Subsequent heating drives the condensation with formamidine and the cyclization with the ester.
-
-
Monitoring: Verify reaction completion via LC-MS. Look for the disappearance of the starting mass (
) and the appearance of the product mass ( ). -
Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the Pd/C catalyst, washing the pad with hot ethanol (2 × 5 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to approximately 3 mL. Add ice-cold distilled water (10 mL) dropwise to precipitate the product. Filter the resulting solid, wash with cold water, and dry in vacuo to yield the pure 6,7-dihydroxyquinazolin-4(3H)-one.
Protocol B: One-Pot Synthesis of 2-Aryl-5,6-dihydroxybenzimidazoles (Iron/AcOH Method)
This protocol is ideal for generating libraries of 2-substituted benzimidazoles by varying the aldehyde input[3]. The acidic environment simultaneously activates the aldehyde for imine formation and serves as the proton source for iron-mediated reduction.
Materials:
-
Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 mmol, 227 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 mmol)
-
Ammonium acetate (
) (2.0 mmol) -
Iron powder (325 mesh) (4.0 mmol, 223 mg)
-
Glacial Acetic Acid (10 mL)
Step-by-Step Procedure:
-
Loading: To a 25 mL pressure tube, add Ethyl 4,5-dihydroxy-2-nitrobenzoate, the aromatic aldehyde, and ammonium acetate.
-
Solvent & Reductant: Suspend the reagents in 10 mL of glacial acetic acid, followed by the addition of fine Iron powder.
-
Reaction: Seal the tube and heat to 80 °C behind a blast shield for 4–6 hours.
-
Mechanistic Note: Iron in acetic acid reduces the nitro group to the aniline. The aniline condenses with the aldehyde to form an imine, which undergoes cyclization. The ester group in this specific pathway is often either retained at the 4-position of the benzimidazole or undergoes decarboxylation depending on extended heating parameters[1].
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through Celite to remove iron salts.
-
Neutralization: Carefully neutralize the filtrate with saturated aqueous
until pH ~ 7. Extract the organic layer, dry over anhydrous , and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the benzimidazole derivative.
References
-
Title: Phosphite-Mediated Synthesis of Benzimidazoles: A One-Pot Four-Component Approach from Nitrophenols Source: ResearchGate URL: [Link]
-
Title: Bentonite clay: an efficient catalyst for the synthesis of 2-substituted benzimidazoles Source: Researcher.life (Monatshefte für Chemie - Chemical Monthly) URL: [Link]
-
Title: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach Source: ResearchGate URL: [Link]
Sources
Application Note: Cyclization Pathways for Ethyl 4,5-dihydroxy-2-nitrobenzoate
This Application Note provides a comprehensive technical guide for the cyclization pathways of Ethyl 4,5-dihydroxy-2-nitrobenzoate . This molecule serves as a critical "bifunctional" scaffold in medicinal chemistry, possessing two distinct sites available for cyclization:
-
The Catechol Moiety (Positions 4,5): Cyclization here yields 1,3-benzodioxole derivatives (piperonylic acid analogs).
-
The Anthranilate Core (Positions 1,2): Reductive cyclization here yields Quinazoline or Benzodiazepine pharmacophores.
Executive Summary
Ethyl 4,5-dihydroxy-2-nitrobenzoate is a high-value intermediate used primarily in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs) and NMDA receptor antagonists. Its utility lies in its dual-cyclization potential. This guide details the two primary workflows:
-
Pathway A (Protective Cyclization): Formation of the ethyl 6-nitrobenzo[d][1,3]dioxole-5-carboxylate ring.
-
Pathway B (Heterocyclic Core Construction): Reductive cyclization to form 6,7-dihydroxyquinazolin-4(3H)-one (Niementowski reaction).
Reaction Pathway Analysis
The following Graphviz diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent cyclization pathways for Ethyl 4,5-dihydroxy-2-nitrobenzoate.
Detailed Protocols
Pathway A: Formation of the 1,3-Dioxole Ring
Objective: To lock the 4,5-dihydroxy groups into a methylenedioxy ring, preventing oxidation and increasing lipophilicity. This is often a prerequisite step before manipulating the nitro group.
Mechanism: Nucleophilic substitution of the catechol dianion onto the methylene dihalide.
| Parameter | Specification |
| Reagents | Dibromomethane ( |
| Solvent | DMF (Anhydrous) |
| Temperature | 110–120 °C |
| Time | 4–6 Hours |
| Yield Target | 85–92% |
Experimental Procedure:
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4,5-dihydroxy-2-nitrobenzoate (10.0 g, 41.5 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add Potassium Fluoride (12.0 g, 206 mmol) or finely ground
. Note: KF often provides higher yields for catechols due to strong hydrogen bonding stabilization. -
Alkylation: Add Dibromomethane (4.3 mL, 62 mmol) dropwise over 10 minutes.
-
Reaction: Heat the suspension to 110 °C. Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, UV active) will disappear, replaced by a less polar spot (
). -
Workup: Cool to room temperature. Pour the mixture into ice-water (400 mL). The product, Ethyl 6-nitrobenzo[d][1,3]dioxole-5-carboxylate , will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with water (3 x 50 mL), and recrystallize from Ethanol.
Pathway B: Reductive Cyclization to Quinazolin-4-one
Objective: To synthesize the 6,7-dihydroxyquinazolin-4(3H)-one core. This involves the reduction of the nitro group to an aniline, followed by condensation with a C1 synthon (Formamide).
Mechanism:
-
Reduction:
(Anthranilate intermediate). -
Niementowski Reaction: The amine attacks formamide to form an amidine intermediate, which cyclizes onto the ester, eliminating ethanol.
Protocol Workflow:
Figure 2: Step-by-step workflow for the synthesis of the Quinazoline derivative.
Experimental Procedure:
Step 1: Reduction (Iron-Acid Method) Rationale: Catalytic hydrogenation (H2/Pd) is risky with free catechols due to catalyst poisoning and oxidation. Fe/AcOH is robust and scalable.
-
Suspend Ethyl 4,5-dihydroxy-2-nitrobenzoate (5.0 g) in Glacial Acetic Acid (40 mL).
-
Add Iron Powder (325 mesh, 4.0 equiv) in portions.
-
Heat to 60 °C for 2 hours. The yellow color will fade to a dark grey/brown.
-
Filter hot through Celite to remove iron residues. Wash with EtOAc.[1]
-
Concentrate the filtrate to obtain the crude Ethyl 2-amino-4,5-dihydroxybenzoate . Caution: This intermediate is oxidation-sensitive. Proceed immediately to Step 2.
Step 2: Cyclization (Niementowski)
-
Take the crude amine from Step 1 and suspend it in Formamide (25 mL, acting as both solvent and reagent).
-
Heat the mixture to 160–170 °C for 4–6 hours.
-
Observation: The reaction releases Ethanol and Ammonia. Use a trap if running on a large scale.
-
-
Endpoint: HPLC/TLC should show complete consumption of the amine.
-
Isolation: Cool the dark solution to room temperature. Add Water (50 mL) to induce precipitation.
-
Purification: Filter the crude brown solid. Dissolve in 2M NaOH (filtering off any insolubles), then re-precipitate by acidifying with HCl to pH 4–5. This "acid-base swing" purifies the amphoteric quinazolinone.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Path A) | Incomplete deprotonation of catechol. | Switch base from |
| Oxidation (Path B) | Air exposure of the intermediate amine. | Perform the reduction and subsequent cyclization under Nitrogen/Argon atmosphere . |
| Incomplete Cyclization | Temperature too low in Step B2. | The Niementowski reaction requires high energy ( |
| Product Purity | Iron residues in amine intermediate.[3] | Use an EDTA wash during the workup of Step 1, or switch to |
Safety and Handling
-
Ethyl 4,5-dihydroxy-2-nitrobenzoate: Potential skin sensitizer. Handle in a fume hood.
-
Dibromomethane: Toxic and potential carcinogen. Use double-gloving.
-
Formamide: Teratogen. Avoid inhalation of vapors at high temperatures (160 °C).
References
-
Review of Quinazoline Synthesis
- Title: "Recent Advances in the Synthesis of Quinazolines"
- Source:Molecules (2014)
-
URL:[Link]
-
Niementowski Reaction Mechanism
- Title: "The Niementowski Quinazoline Synthesis: Mechanism and Scope"
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Catechol Protection Protocols
- Title: "Efficient Methylenation of C
- Source:Tetrahedron Letters
-
URL:[Link]
-
Reductive Cyclization of Nitrobenzoates
Sources
Application Note: Microwave-Assisted Synthesis Using Ethyl 4,5-dihydroxy-2-nitrobenzoate
Abstract
This application note details the microwave-assisted transformation of Ethyl 4,5-dihydroxy-2-nitrobenzoate , a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Erlotinib, Gefitinib). While traditional thermal methods for functionalizing this nitrocatechol core suffer from long reaction times (12–24 h) and oxidative by-products, microwave (MW) irradiation reduces reaction times to minutes while significantly improving purity. This guide provides optimized protocols for O-alkylation and reductive cyclization , supported by mechanistic insights and validated workflows.
Introduction: The Scaffold & The Challenge
Ethyl 4,5-dihydroxy-2-nitrobenzoate is a bifunctional building block. The ortho-nitro ester moiety serves as a precursor to 4-aminoquinazolines (pharmacophores in oncology), while the catechol hydroxyls allow for the attachment of solubilizing side chains.
Why Microwave?
The electron-withdrawing nitro and ester groups at positions 1 and 2 significantly deactivate the aromatic ring, making the hydroxyls at 4 and 5 less nucleophilic than standard phenols.
-
Thermal Challenge: Requires high temperatures (>100°C) in polar aprotic solvents (DMF/DMAc) for extended periods, leading to ester hydrolysis or decarboxylation.
-
Microwave Solution: Rapid dielectric heating of polar solvents (DMF, MeCN) accelerates the nucleophilic attack of the phenolate ions, suppressing side reactions by minimizing thermal history.
Chemical Properties & Safety
| Property | Specification |
| CAS Number | Derived from 100905-33-7 (Dimethoxy analog) |
| Molecular Formula | C |
| Molecular Weight | 227.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in water |
| Hazards | Irritant. Nitro compounds are potentially explosive under high pressure/heat. |
Safety Warning: When performing MW synthesis with nitro compounds, always ensure the reaction vessel is filled to <60% capacity to accommodate potential pressure spikes. Use a vessel with a pressure release limit of at least 20 bar.
Reaction Pathway Visualization
The following diagram illustrates the two primary workflows covered in this guide: O-Alkylation (Side-chain attachment) and Reductive Cyclization (Core formation).
Figure 1: Strategic modification pathways for Ethyl 4,5-dihydroxy-2-nitrobenzoate using microwave irradiation.
Experimental Protocols
Protocol A: Rapid O-Alkylation (Williamson Ether Synthesis)
Objective: Attach solubilizing groups (e.g., 2-methoxyethyl) to the 4,5-hydroxyls. Mechanism: The carbonate base deprotonates the catechol. The resulting dianion attacks the alkyl halide. MW irradiation overcomes the steric and electronic deactivation.
Materials:
-
Substrate: Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq)
-
Reagent: 1-bromo-2-methoxyethane (2.5 eq)
-
Base: Potassium Carbonate (K
CO ) (3.0 eq) -
Solvent: DMF (Dimethylformamide) - High tan
for efficient MW absorption.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, suspend the substrate (227 mg, 1 mmol) and K
CO (414 mg, 3 mmol) in DMF (3 mL). -
Addition: Add 1-bromo-2-methoxyethane (235 µL, 2.5 mmol). Cap the vial with a Teflon-lined septum.
-
Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.
-
Microwave Irradiation:
-
Mode: Dynamic Power (Standard Control)
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up: Cool to <50°C. Pour mixture into ice-water (20 mL). The product usually precipitates. Filter, wash with water, and dry.
-
Alternative: Extract with Ethyl Acetate if oil forms.
-
Data Comparison:
| Parameter | Thermal (Reflux) | Microwave (Protocol A) |
|---|---|---|
| Temperature | 100–110 °C | 120 °C |
| Time | 16 Hours | 15 Minutes |
| Yield | 75–80% | 92–95% |
| Purity (HPLC) | 85% (Mono-alkylated impurities) | >98% |
Protocol B: One-Pot Nitro Reduction & Cyclization
Objective: Convert the nitro-ester directly to the quinazolinone core (common in Erlotinib synthesis). Note: This is often performed on the alkylated derivative (from Protocol A), but the chemistry applies to the core scaffold if protected.
Materials:
-
Substrate: Alkylated Nitrobenzoate (1.0 eq)
-
Reductant: Ammonium Formate (5.0 eq)
-
Catalyst: 10% Pd/C (10 wt%)
-
Cyclization Agent: Formamide (Solvent & Reagent)
Step-by-Step Methodology:
-
Reduction Phase:
-
In a MW vial, mix substrate (1 mmol), Ammonium Formate (315 mg), and Pd/C (20 mg) in Ethanol (3 mL).
-
MW Settings: 80°C for 5 mins.
-
Check: TLC should show disappearance of yellow nitro compound and appearance of fluorescent amine.
-
Filtration: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
-
Cyclization Phase:
-
Resuspend the crude amine residue in Formamide (2 mL).
-
MW Settings: 160°C for 20 minutes (High Absorption).
-
-
Work-up:
-
Cool to RT. Add water (10 mL). The quinazolinone precipitates as a white/off-white solid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Alkylation | Low MW absorption of solvent. | Switch from MeCN to DMF or NMP. Increase temp to 140°C. |
| Mono-alkylation only | Steric hindrance or insufficient base. | Use Cs |
| Decarboxylation | Temperature too high during hydrolysis. | Ensure reaction is strictly anhydrous during alkylation. Avoid temperatures >180°C. |
| Pressure Errors | Volatile alkyl halides. | Use a larger headspace vial (e.g., 20 mL vial for 3 mL reaction). |
References
-
Synthesis of Erlotinib Hydrochloride. Vietnam Journal of Science and Technology. Describes the thermal baseline for converting hydroxy-nitrobenzoates to quinazolines.
-
Microwave Assisted Synthesis of Quinazolinones. Biotage Application Notes. General protocols for cyclization of anthranilic acid derivatives using formamide under MW irradiation.
-
Preparation of Ethyl 4-Nitrobenzoate Using Microwave Irradiation. Advances in Chemical Engineering and Science. Validates the stability of the nitrobenzoate core under MW esterification conditions.
-
Modified Synthesis of Erlotinib Hydrochloride. National Institutes of Health (PMC). Details the ammonium formate transfer hydrogenation mechanism used in Protocol B.
Application Note & Protocols: A Scalable Production Framework for Ethyl 4,5-dihydroxy-2-nitrobenzoate and its Key Intermediates
Abstract
Ethyl 4,5-dihydroxy-2-nitrobenzoate is a nitrocatechol derivative of significant interest in pharmaceutical and materials science research. Its structure is foundational for developing novel compounds, including inhibitors of catechol-O-methyltransferase (COMT) and functional surface coatings.[1][2] However, its synthesis presents challenges related to regioselectivity, protection/deprotection strategies, and scalability. This document provides a comprehensive guide for the scalable production of Ethyl 4,5-dihydroxy-2-nitrobenzoate, focusing on a robust synthetic pathway starting from readily available materials. We detail validated protocols for the synthesis of key intermediates, including 4,5-dimethoxy-2-nitrobenzoic acid and its ethyl ester, and discuss strategies for the final demethylation steps. The protocols are designed with process scale-up in mind, emphasizing safety, efficiency, and yield.
Introduction: Strategic Importance and Synthetic Challenges
The Value of Nitrocatechol Scaffolds
Nitrocatechol derivatives are a class of compounds prized for their unique chemical properties. The catechol moiety provides strong metal-binding capabilities, making these molecules excellent anchors for surface functionalization on a variety of metal and metal oxide substrates.[2] The electron-withdrawing nitro group enhances the acidity of the hydroxyl protons and improves stability against oxidation compared to their parent catechols.[2] In medicinal chemistry, the nitrocatechol structure is a key pharmacophore in drugs like Entacapone and Tolcapone, which are used to treat Parkinson's disease.[1] Ethyl 4,5-dihydroxy-2-nitrobenzoate serves as a versatile building block for accessing more complex molecules within this valuable class.
Core Challenges in Scalable Synthesis
The development of a commercially viable synthesis for nitrocatechol derivatives must overcome several hurdles:
-
Starting Material Cost & Availability: The economics of the entire process are dictated by the initial raw materials.
-
Regioselectivity: Introducing a nitro group onto a substituted benzene ring requires precise control to achieve the desired isomer and avoid side products.
-
Protecting Group Strategy: The reactive hydroxyl groups of the catechol often require protection during intermediate steps, adding complexity and cost to the overall process.
-
Harsh Reagents: Classical nitration and demethylation reactions can involve highly corrosive acids and toxic reagents, posing challenges for large-scale handling and waste management.
-
Purification: Isolating the final product with high purity on a large scale often requires moving away from chromatographic methods towards more scalable techniques like crystallization.
This guide addresses these challenges by outlining a synthetic route that begins with the inexpensive and readily available veratric acid (3,4-dimethoxybenzoic acid).
Recommended Synthetic Pathway & Retrosynthetic Analysis
Our recommended strategy involves a three-stage process: (I) Nitration of a stable, protected catechol precursor, (II) Esterification to yield the ethyl benzoate, and (III) Deprotection of the methyl ethers to reveal the final dihydroxy product. This approach avoids the direct nitration of a highly reactive catechol ring, which would lead to poor yields and significant by-product formation.
Caption: Scalable production workflow from starting material to final product.
References
- Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate - PMC. Nature.
- High-throughput modular click chemistry synthesis of catechol derivatives as covalent inhibitors of SARS-CoV-2 3CL pro. ScienceOpen.
- 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.
- WO2021127079A1 - Large scale production of catechol-containing polymers. Google Patents.
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
- Catechol modification as a platform for functional coatings. RSC Publishing.
- HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate.
- Preparation of catechol derivatives. Google Patents.
- Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Journal of Chemical and Pharmaceutical Research.
- 4,5-Dimethoxy-2-nitrobenzoic acid - Technical. CymitQuimica.
- (PDF) Nitroderivatives of Catechol: from Synthesis to Application. ResearchGate.
- How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid? - FAQ. Guidechem.
- ETHYL 4,5-BIS(2-METHOXYETHOXY)-2-NITROBENZOATE. gsrs.
- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org.
- Enzyme-Assisted Synthesis and Structural Characterization of Nitrocatechol Glucuronides. American Chemical Society.
- Liquid Ethyl 5 Hydroxy 4 Methoxy 2 Nitrobenzoate Acid, Purity: 98%. IndiaMART.
- Supporting Information. CDC Stacks.
- ethyl 4-aminobenzoate. Organic Syntheses Procedure.
- Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate. PrepChem.com.
- Nitrocatechols. SuSoS AG.
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. Google Patents.
- US5087725A - Process for the preparation of alkyl nitrobenzoates. Google Patents.
- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SCIRP.
- US6080895A - Process of producing catechol derivatives. Google Patents.
- Ethyl 4-nitrobenzoate. Sigma-Aldrich.
- Synthesis of ethyl 4-nitrobenzoate. PrepChem.com.
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of Ethyl 4,5-dihydroxy-2-nitrobenzoate in methanol
Technical Support Center: Solubility Optimization for Ethyl 4,5-dihydroxy-2-nitrobenzoate
Case ID: #SOL-NBZ-45DH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Profile
User Issue: Difficulty dissolving Ethyl 4,5-dihydroxy-2-nitrobenzoate (EDNB) in methanol (MeOH) for synthesis or analysis.
Technical Diagnosis: The low solubility of EDNB in methanol is a classic manifestation of high crystal lattice energy overcoming solvation enthalpy . While methanol is a polar protic solvent, it often struggles to disrupt the strong intermolecular hydrogen bonding network formed by the vicinal dihydroxyl (catechol) motif and the nitro group in the solid state. Furthermore, the electron-withdrawing nitro group at the ortho position increases the acidity of the phenolic protons, strengthening intermolecular interactions.
Compound Profile:
-
Chemical Structure: Ethyl ester with a nitro group at C2 and hydroxyls at C4/C5.
-
Key Challenge: The "Brick Wall" Effect. The planar aromatic system allows for efficient
-stacking, while the nitro and hydroxyl groups act as "mortar," locking the molecules together via hydrogen bonds. -
Solubility Prediction: Low in alcohols at Room Temperature (RT); Moderate to High in dipolar aprotic solvents (DMSO, DMF).
Diagnostic Phase: Initial Assessment
Before altering your protocol, verify the state of your material using this checklist.
| Diagnostic Check | Observation | Implication |
| Color | Bright Yellow | Material is likely pure. Proceed to solubility tuning. |
| Color | Dark Brown/Black | Oxidation of the catechol moiety (quinone formation). Impurities are reducing solubility. Purification required. |
| Particle Size | Large Crystals/Chunks | Low surface area limits dissolution kinetics. Grinding required. |
| Solvent Water Content | > 0.5% | Water acts as an anti-solvent for this specific ester. Dry the methanol. |
Troubleshooting Guide (FAQs)
Q1: "I am stirring at room temperature, but the solid remains. Is this normal?"
A: Yes. This is a thermodynamic barrier. The energy required to break the EDNB crystal lattice is higher than the energy released by solvation in methanol at 25°C.
-
Immediate Fix: Increase temperature to 50–60°C (Reflux). The solubility curve for nitro-benzoates in alcohols is typically steep; a small increase in
significantly increases . -
Warning: Do not exceed 65°C without monitoring for transesterification (if using non-ethanol alcohols) or decarboxylation (though rare for esters).
Q2: "I need to run a reaction (e.g., Alkylation) in Methanol. Must it be fully dissolved?"
A: Not necessarily. If you are performing a Williamson ether synthesis (alkylating the OH groups), the reaction can proceed in a heterogeneous slurry .
-
Mechanism: As you add a base (e.g.,
or ), the phenolic protons are removed. The resulting phenoxide anion is significantly more soluble in methanol than the neutral parent compound. -
Protocol: Add your base before the alkyl halide. You should observe a dissolution event or a color change (deep orange/red) indicating phenoxide formation.
Q3: "Methanol simply isn't working. What solvent should I swap to?"
A: Switch to a Dipolar Aprotic Solvent . If methanol is not strictly required by your SOP, use DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .
-
Why? These solvents are excellent hydrogen bond acceptors but not donors. They effectively "strip" the protons from the crystal lattice without competing for them, breaking the lattice much faster than methanol.
-
Data: Analogous nitro-benzoates show a 10–50x solubility increase in DMF vs. MeOH at RT.
Q4: "The compound dissolves but precipitates immediately upon cooling."
A: You have created a supersaturated solution.
-
The Fix: You are likely near the metastable zone limit. Add a co-solvent like DCM (Dichloromethane) (10-20% v/v) to the methanol. This disrupts the crystallization packing without compromising the polarity significantly.
Experimental Protocols
Protocol A: Enhanced Dissolution for Analytical Standards (HPLC/NMR)
Use this when you need a clear solution for injection or spectroscopy.
-
Weigh: 10 mg of EDNB into a vial.
-
Primary Solvent: Add 0.5 mL of DMSO-d6 (for NMR) or DMF (for HPLC stock).
-
Note: Do not use MeOH initially.
-
-
Sonication: Sonicate at 40 kHz for 5 minutes. The solution should be clear yellow.
-
Dilution: If MeOH is required for the mobile phase, dilute this stock solution slowly with MeOH. Watch for turbidity.
Protocol B: Reaction Solvent System (Alkylation/Modification)
Use this when EDNB is a starting material.
-
Slurry Generation: Suspend EDNB (1.0 equiv) in Methanol (10-15 volumes).
-
Deprotonation: Add
(2.5 equiv). -
Observation: Stir at RT for 15 mins. The mixture will likely turn from a yellow suspension to a darker, more homogeneous mixture (phenoxide formation).
-
Reagent Addition: Add the electrophile (e.g., alkyl halide).
-
Heat: Warm to 50°C. The reaction will drive the solubility equilibrium forward (Le Chatelier’s principle).
Visualizations
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical workflow for determining the optimal solvent system based on the user's specific application (Analysis vs. Synthesis).
Figure 2: Solvation Mechanics of Nitro-Catechols
Caption: Comparison of Methanol vs. DMF interactions. Methanol struggles to break the intermolecular H-bonds (red), while DMF (aprotic) effectively solvates the protons.
Comparative Data: Solvent Efficacy
Table 1: Estimated Solubility Parameters for Nitro-Benzoate Analogs
| Solvent | Polarity (Dielectric | Solubility Estimate (RT) | Suitability for EDNB |
| Water | 80.1 | Insoluble (< 0.1 mg/mL) | Poor (Hydrophobic effect dominates) |
| Methanol | 32.7 | Low (1–5 mg/mL) | Conditional (Requires heat/base) |
| Ethanol | 24.5 | Low (< 1 mg/mL) | Poor (Less polar than MeOH) |
| DCM | 8.9 | Moderate (5–10 mg/mL) | Good Co-solvent (Breaks stacking) |
| DMF | 36.7 | High (> 50 mg/mL) | Excellent (Best for stock solutions) |
| DMSO | 46.7 | High (> 50 mg/mL) | Excellent (Best for NMR/Bio-assay) |
References
-
Sigma-Aldrich. Ethyl 4-nitrobenzoate USP Reference Standard Properties.[1] (Analogous nitro-ester baseline solubility data).
-
National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents (1990).[2] (General solubility trends for nitro-aromatics in alcohols vs. aprotic solvents).
-
Cayman Chemical. 2-Nitro-5-thiocyanatobenzoic Acid Product Information. (Demonstrates solubility enhancement of nitro-benzoates in DMF/DMSO vs. aqueous/alcoholic systems).
-
Fisher Scientific. Safety Data Sheet: Ethyl 4-nitrobenzoate. (Confirming lipophilicity and low water solubility of the parent ester).
Sources
Minimizing side reactions during Ethyl 4,5-dihydroxy-2-nitrobenzoate reduction
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the reduction of Ethyl 4,5-dihydroxy-2-nitrobenzoate .
This molecule is notoriously difficult to process because it contains three competing reactive domains: an ethyl ester, a reducible nitro group, and an electron-rich catechol (1,2-dihydroxybenzene) moiety. Standard reduction protocols often fail, resulting in intractable black tars rather than the desired Ethyl 2-amino-4,5-dihydroxybenzoate . This guide synthesizes field-proven methodologies, root-cause analyses, and self-validating protocols to ensure high-yield isolation.
Mechanistic Causality: The Catechol-Amine Dilemma
To successfully reduce this compound, you must understand the causality behind its degradation. The primary mode of failure is the spontaneous oxidation of the catechol moiety to a highly electrophilic ortho-quinone [1].
Once the nitro group is reduced to an amine, the newly formed aniline acts as a potent nucleophile. If even trace amounts of oxygen or base are present, the catechol oxidizes to the ortho-quinone. The amine then rapidly undergoes Michael addition or Schiff base condensation with the quinone, triggering a runaway polymerization cascade [1, 2]. Furthermore, catechols are strong bidentate ligands that can chelate transition metals (like Palladium), prematurely poisoning the catalyst [3].
Mechanistic pathway of Ethyl 4,5-dihydroxy-2-nitrobenzoate reduction vs. oxidative degradation.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black instantly upon exposure to air during workup? A: This is the visual hallmark of ortho-quinone formation and subsequent amine-quinone polymerization. The aminocatechol product is exceptionally sensitive to aerobic oxidation. You must conduct the entire workup under a strict Argon atmosphere and isolate the product as an acid salt to deactivate the nucleophilic amine.
Q: My Pd/C catalyst stops working at 50% conversion. What is happening? A: The catechol oxygen atoms are chelating the Palladium surface, blocking the active sites for hydrogen activation. To counteract this, increase your catalyst loading (10–15 wt%) and add a catalytic amount of anhydrous acid (e.g., ethanolic HCl). The acid protonates the catechol hydroxyls, significantly reducing their chelating affinity.
Q: Can I use standard basic workups (e.g., NaOH, Na₂CO₃) to neutralize the acid salt of the amine? A: Absolutely not. Basic conditions exponentially accelerate the oxidation of catechols to quinones [1]. Furthermore, the ethyl ester is susceptible to saponification at high pH. You must avoid basic neutralization entirely; isolate the product directly as the hydrochloride salt.
Quantitative Comparison of Reduction Methods
Selecting the right reduction strategy is critical. The table below summarizes the quantitative performance of standard methods applied specifically to this sensitive substrate.
| Reduction Methodology | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Primary Mechanistic Drawback |
| Acid-Stabilized Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, cat. HCl | 20–25 | 2–4 | 85–95 | Requires specialized anaerobic filtration equipment. |
| Mild Chemical Reduction | SnCl₂·2H₂O, Anhydrous EtOH | 40–50 | 4–6 | 70–80 | Tin salt entrapment; difficult to remove without basic workup. |
| Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C, MeOH | 20–25 | 1–2 | 40–50 | Formate decomposition alters pH, accelerating catechol oxidation. |
| Iron-Mediated Reduction | Fe powder, Glacial AcOH | 60–70 | 3–5 | 60–70 | High temperatures promote ester hydrolysis and Fe-catechol chelation. |
Troubleshooting Matrix
| Symptom / Issue | Mechanistic Root Cause | Corrective Action / Preventive Solution |
| Immediate blackening of reaction mixture | Aerobic oxidation of the catechol moiety to ortho-quinone, followed by polymerization. | Degas all solvents via Argon sparging for 30 mins prior to use. Maintain strict Schlenk line techniques. |
| Premature catalyst deactivation (Stalled reaction) | Catechol chelation to the Pd/Pt surface blocks active catalytic sites. | Increase Pd/C loading to 15 wt%. Ensure the solvent system is slightly acidic (pH ~3-4) to suppress chelation. |
| Formation of des-ethyl byproducts | Hydrolysis of the ethyl ester due to overly harsh acidic or basic conditions. | Avoid aqueous strong acids/bases. Use anhydrous ethanolic HCl for stabilization. |
| Low isolated yield despite full conversion | Product loss during aqueous workup; aminocatechols are highly water-soluble. | Bypass aqueous extraction. Filter the catalyst anaerobically, concentrate in vacuo, and precipitate with ethereal HCl. |
Validated Experimental Protocols
Protocol A: Acid-Stabilized Catalytic Hydrogenation (Preferred Method)
This protocol is a self-validating system: if the solution remains pale yellow throughout the process, the catechol has been successfully protected from oxidation.
Step-by-Step Methodology:
-
Solvent Preparation: Sparge anhydrous Ethanol (50 mL) with Argon for 30 minutes. Add 1.2 equivalents of anhydrous ethanolic HCl (relative to the substrate).
-
Reaction Setup: In an oven-dried Schlenk flask under Argon, dissolve Ethyl 4,5-dihydroxy-2-nitrobenzoate (10 mmol) in the prepared solvent. Carefully add 10% Pd/C (15 wt% relative to substrate).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Repeat three times. Stir vigorously at 25°C for 3 hours. Self-Validation: Monitor via LCMS. The reaction is complete when the nitro peak disappears. The solution must remain pale yellow.
-
Anaerobic Workup: (See Workflow Diagram below). Filter the reaction mixture through a pad of Celite under a continuous Argon blanket to remove the Pd/C.
-
Isolation: Concentrate the filtrate in vacuo at 30°C. Triturate the resulting residue with cold, degassed diethyl ether to precipitate Ethyl 2-amino-4,5-dihydroxybenzoate as a stable hydrochloride salt.
Step-by-step anaerobic workflow for the isolation of the highly sensitive aminocatechol product.
Protocol B: Chemoselective Tin(II) Chloride Reduction (Alternative)
Use this method if high-pressure hydrogenation equipment or strict anaerobic filtration is unavailable. SnCl₂ acts as both the reductant and a mild Lewis acid, inherently protecting the catechol [3].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve Ethyl 4,5-dihydroxy-2-nitrobenzoate (10 mmol) in degassed ethyl acetate/ethanol (1:1, 40 mL).
-
Reduction: Add SnCl₂·2H₂O (50 mmol, 5.0 equiv) in one portion. Heat the mixture to 50°C under Argon for 5 hours.
-
Workup (Crucial Step): Do not use NaOH or NaHCO₃ to precipitate the tin salts, as this will instantly destroy the product. Instead, cool the mixture to 0°C and add a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, pre-washed with EtOH). Stir for 1 hour to sequester the tin ions.
-
Isolation: Filter off the resin, concentrate the filtrate, and precipitate the product using ethereal HCl.
References
- Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
- Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ACS ES&T Air.
- Nitro Reduction - Common Conditions. Common Organic Chemistry.
Technical Support Hub: Purification of Ethyl 4,5-dihydroxy-2-nitrobenzoate (EDNB)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Purifying Ethyl 4,5-dihydroxy-2-nitrobenzoate (EDNB) presents a unique "double-edged" chemical challenge. You are managing the regio-isomerism typical of nitro-aromatics while simultaneously battling the oxidative instability inherent to the catechol (ortho-dihydroxy) moiety.
-
Target Molecule: Ethyl 4,5-dihydroxy-2-nitrobenzoate (CAS: 773136-83-7).[1]
-
Critical Impurities:
-
Regio-isomers: Primarily the 6-nitro isomer (sterically less hindered during nitration).
-
Oxidation Byproducts: Quinones and polymerized tars (dark brown/black contaminants).
-
Hydrolysis Products: 4,5-dihydroxy-2-nitrobenzoic acid (if water/base is present).
-
This guide moves beyond generic protocols to provide a chemically grounded strategy for isolating high-purity EDNB.
Solvent System Selection Strategy
The choice of solvent is dictated by the competing polarity of the nitro group (polar), the ester (lipophilic), and the catechol hydroxyls (H-bond donors/acceptors).
Recommended Solvent Systems
| Solvent System | Role | Mechanism of Action | Recommended For |
| Ethanol (95%) | Primary Solvent | Balances solubility of the ester with the polarity of the nitro group. | General Purification. Best balance of yield and purity. |
| Aq. Acetic Acid (10-20%) | Stabilizer / Solvent | The acidity suppresses the ionization of phenolic protons, preventing oxidation (browning). | Oxidation-Prone Batches. Use if crude material is dark/tarry. |
| Ethyl Acetate / Hexane | Alternative | Exploits lipophilic differences. The dinitro impurities often stay in the filtrate. | Isomer Removal. If the 6-nitro isomer co-crystallizes in alcohols. |
Scientist's Note: Avoid basic solvents or prolonged exposure to non-degassed water, as the catechol moiety readily oxidizes to ortho-quinones under neutral/basic conditions, leading to intractable "black tar" formation.
The Optimized Recrystallization Protocol
This protocol is designed to maximize the rejection of the 6-nitro isomer and prevent oxidative degradation.
Phase A: Preparation & Dissolution
-
Inerting: Flush the recrystallization vessel with Nitrogen (
) or Argon. This is critical for catechol stability. -
Slurry Formation: Charge the crude EDNB solid into the vessel. Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.
-
Additive (Optional but Recommended): Add 0.1% w/w Ascorbic Acid or Sodium Bisulfite to the solvent. This acts as a scavenger for dissolved oxygen.
-
Heating: Heat the slurry to reflux (
) with gentle agitation.-
Checkpoint: If the solution is not clear at reflux, add solvent in 1 mL/g increments. Do not exceed 12 mL/g.
-
Phase B: Impurity Removal (Hot Filtration)
-
Activated Carbon: If the solution is dark red/brown, add Activated Carbon (5-10 wt%) . Stir at reflux for 15 minutes.
-
Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel.
-
Why Pre-heated? Prevents premature crystallization of the product on the filter, which would be lost with the carbon/impurities.
-
Phase C: Controlled Crystallization
-
Slow Cooling: Allow the filtrate to cool to room temperature over 2–3 hours. Do not crash cool in an ice bath immediately; rapid cooling traps the 6-nitro isomer inside the crystal lattice.
-
Seeding: If oiling occurs (see Troubleshooting), add a seed crystal of pure EDNB at
. -
Final Chill: Once ambient temperature is reached, cool to
for 1 hour to maximize yield.
Phase D: Isolation
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash the cake with cold Ethanol (
).-
Volume: 1 mL per gram of starting material.
-
-
Drying: Dry under vacuum at
. Ensure no residual acid remains if Acetic Acid was used.
Workflow Visualization
Figure 1: Step-by-step purification workflow emphasizing impurity rejection points.
Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: This is common with ethyl esters. The solution is likely too concentrated, or the temperature dropped too fast, causing the compound to phase-separate as a supercooled liquid rather than nucleate.
-
Fix:
-
Re-heat to dissolve the oil.
-
Add slightly more solvent (10-15% volume).
-
Seed the solution at a temperature just below the saturation point.
-
Agitate slowly.
-
Q2: The crystals are turning brown during filtration.
-
Cause: Oxidative degradation of the catechol moiety. The wet cake is reacting with air.
-
Fix:
-
Minimize air exposure time on the funnel.
-
Wash with a solvent containing a trace of acid (e.g., 0.1% Acetic Acid in Ethanol). The acid stabilizes the phenol.
-
Dry immediately under vacuum/nitrogen.
-
Q3: HPLC shows persistent contamination with the 6-nitro isomer.
-
Cause: The 6-nitro and 2-nitro isomers have similar solubilities in ethanol.
-
Fix: Switch to a fractional crystallization approach.
-
Harvest the first crop of crystals (typically enriched in the less soluble isomer).
-
Do not recycle the mother liquor blindly.
-
Consider a solvent switch to Toluene or Ethyl Acetate/Hexane for a second recrystallization, as the isomer selectivity often inverts in non-protic solvents.
-
Q4: Can I use Methanol instead of Ethanol?
-
Answer: Yes, but Methanol is more polar. It may solubilize the impurities too well, leading to lower yields, or conversely, it might co-solubilize the target too effectively. Ethanol is generally preferred for ethyl esters to prevent transesterification (swapping the ethyl group for a methyl group), which will happen if you reflux an ethyl ester in methanol with any trace acid/base catalyst. Stick to Ethanol to ensure chemical integrity.
Impurity Fate Mapping
Understanding where your impurities go is vital for process control.
Figure 2: Fate of impurities during the standard Ethanol recrystallization process.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77547, Ethyl 3,4-dihydroxybenzoate. (Precursor Data). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Center: Nitrobenzoate Synthesis & Dihydroxy Oxidation Control
Current Status: Operational Topic: Preventing Oxidation of Dihydroxy Groups during Nitrobenzoate Synthesis Ticket ID: CHEM-OX-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Logic
The Core Challenge:
Synthesizing nitrobenzoates from dihydroxy-substituted starting materials (e.g., 3,4-dihydroxybenzoic acid or nitro-catechols) presents a paradox. The nitro group (
The Consequence: Quinones are highly reactive Michael acceptors.[1][2] They rapidly polymerize or react with amines (like DMAP), turning your reaction mixture into an intractable "black tar" and destroying the stoichiometry of your synthesis.
The Solution Architecture: To ensure success, you must disrupt the oxidation pathway. This guide offers two routes:
-
Route A (Recommended): Covalent Protection (Acetonide/Silyl).
-
Route B (Expedited): Kinetic Control (Inert Steglich Coupling).
Decision Matrix: Select Your Protocol
Before proceeding, determine which pathway suits your substrate stability and yield requirements.
Figure 1: Strategic decision tree for selecting the appropriate synthesis pathway based on substrate chemistry and risk tolerance.
Route A: The Gold Standard (Acetonide Protection)
Best for: 3,4-dihydroxybenzoic acid derivatives. Logic: By locking the 1,2-diol into a cyclic acetal (acetonide), you remove the acidic protons. Without free phenols, phenolate formation is impossible, and oxidation to quinones is chemically blocked.
Protocol: Acetonide Formation
Reagents: Acetone (solvent/reactant), 2,2-Dimethoxypropane (DMP, water scavenger), p-Toluenesulfonic acid (p-TsOH, catalyst).
-
Setup: Flame-dry a round-bottom flask. Add your dihydroxy-nitrobenzoic acid (1.0 equiv).
-
Solvent: Suspend in Acetone (0.5 M concentration).
-
Reagent Addition: Add 2,2-Dimethoxypropane (2.0 - 3.0 equiv).
-
Note: DMP drives the equilibrium by scavenging water produced during acetal formation.
-
-
Catalysis: Add p-TsOH (0.05 equiv).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Checkpoint: Monitor TLC. The acetonide is usually less polar than the free acid.
-
-
Workup: Neutralize with
(triethylamine) before concentrating. This prevents acid-catalyzed hydrolysis during evaporation. -
Result: You now have a protected carboxylic acid ready for standard esterification without fear of oxidation.
Route B: Direct Coupling (Modified Steglich)
Best for: Substrates where protection is difficult, or when high-throughput synthesis is required. Logic: This method relies on kinetic control . You must couple the acid and alcohol faster than oxygen can oxidize the phenol. This requires rigorous exclusion of air and specific handling of the catalyst (DMAP).
Critical Mechanism: The DMAP Risk
In a standard Steglich reaction, DMAP acts as an acyl-transfer agent.[3][4] However, if oxygen is present, DMAP can form a charge-transfer complex with the electron-deficient nitro aromatic ring, accelerating single-electron transfer (SET) oxidation.
Figure 2: The bifurcation of the Steglich intermediate. Without inert gas, the pathway diverts toward irreversible quinone formation.
Protocol: Anaerobic Steglich Esterification
Reagents: DCC or EDC (Coupling Agent), DMAP (Catalyst), DCM (Solvent).
-
Degassing (Critical): Sparge the solvent (DCM) with Argon or Nitrogen for 15 minutes before adding reagents.
-
The "Cold Start": Cool the reaction vessel to 0°C.
-
Why: Oxidation rates drop significantly at lower temperatures.
-
-
Sequential Addition:
-
Add Dihydroxy-nitrobenzoic acid (1.0 equiv).
-
Add Alcohol (1.0 - 1.2 equiv).
-
Add DMAP (0.1 equiv).
-
-
Activator Addition: Add DCC/EDC (1.1 equiv) last.
-
Tip: Dissolve DCC in a small amount of degassed DCM and add dropwise.
-
-
Monitoring: Allow to warm to Room Temp only after 1 hour. Keep under positive inert gas pressure throughout.
Troubleshooting & FAQs
Q1: The reaction turned black immediately upon adding DMAP. What happened?
A: This is the "Quinone Cascade."
You likely had dissolved oxygen in your solvent. DMAP acted as a base, deprotonating the catechol. The resulting phenolate reacted with
Q2: Can I use an acid chloride (SOCl2) instead of DCC?
A: Avoid this.
Thionyl chloride (
Q3: How do I remove the "black tar" from my glassware?
A: Standard solvents won't work on polymerized quinones.
Protocol: Soak glassware in a base bath (KOH/Isopropanol) for 2 hours, followed by an acid wash (
Q4: My product is an oil but should be a solid. Did it oxidize?
A: Not necessarily. Nitrobenzoates often retain solvent or DCU (urea byproduct) which prevents crystallization. Check: Run a proton NMR. If you see broad, undefined peaks in the aromatic region (6.5 - 8.0 ppm), you have polymerization (oxidation). If peaks are sharp but impure, it is likely just solvent/urea contamination.
Data Summary: Protecting Group Comparison
| Feature | Acetonide (Isopropylidene) | Silyl Ether (TBDMS) | Acetate (Ac) |
| Stability to Base | High (Excellent for esterification) | Moderate | Low (Risk of migration) |
| Stability to Acid | Low (Easy removal) | Moderate | High |
| Atom Economy | High | Low | High |
| Cost | Low (Acetone/DMP) | High (Silyl chlorides) | Low (Acetic anhydride) |
| Recommendation | Primary Choice | Secondary Choice | Avoid (Migration risk) |
References
-
Steglich Esterification Mechanism & Standards Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Acetonide Protection of Catechols (DOPA Protocol) Soloshonok, V. A., & Ueki, H. (2008).[5] Efficient and Practical Protection of the Catechol Residue of 3,4-Dihydroxyphenylalanine (DOPA) Derivative as Acetonide.[5][6][7] Synthesis, 2008(19), 3037-3041.
-
Quinone Toxicity and Formation Mechanisms Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). The Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160.
-
Protective Groups in Organic Synthesis Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for Phenols and Catechols).
Sources
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing reaction temperature for Ethyl 4,5-dihydroxy-2-nitrobenzoate hydrolysis
Module 1: The Core Conflict (Thermodynamics vs. Stability)
Executive Summary:
Hydrolyzing Ethyl 4,5-dihydroxy-2-nitrobenzoate presents a classic process chemistry paradox. The electron-withdrawing nitro group (
If your reaction mixture turns black or dark brown, you are not witnessing hydrolysis; you are witnessing the formation of quinones and polymerized tars . This guide focuses on optimizing temperature to balance reaction kinetics against substrate degradation.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Critical Failure Limit | Mechanism of Failure |
| Temperature | 20°C – 45°C | > 60°C | Rapid oxidation of catechol to o-quinone; thermal decarboxylation.[1] |
| pH (Reaction) | 10 – 12 (Controlled) | > 13 | Deprotonation of catechol hydroxyls accelerates oxidation by |
| Atmosphere | Strict Inert (Ar/N₂) | Ambient Air | Aerobic oxidation of the phenolate anion. |
| Solvent | THF/Water or MeOH/Water | Pure Water | Poor solubility of the ester leads to heterogeneous kinetics (stalling). |
Module 2: Diagnostic Matrix (Troubleshooting)
Q1: My reaction mixture turned from yellow/orange to black within 15 minutes. What happened?
A: You have oxidized the catechol.[2][3][4] Under basic hydrolysis conditions (e.g., NaOH/LiOH), the phenolic protons are removed, forming an electron-rich phenolate dianion.[1] In the presence of even trace oxygen and high heat (>50°C), this species rapidly oxidizes to an ortho-quinone, which then polymerizes into a dark, insoluble "tar."[1]
-
Immediate Fix: You must degas your solvents (sparge with Argon for 20 mins) before adding the base. Add a reducing agent like Sodium Dithionite (
) (0.1 eq) to the reaction mixture to scavenge oxidants.
Q2: The reaction is stalled at 50% conversion after 24 hours at Room Temperature (25°C). Should I reflux?
A: Do NOT reflux.
Refluxing this specific substrate is a high-risk operation due to the nitro group's propensity to facilitate decarboxylation at high temperatures (removing the
-
Correct Action: Increase temperature in 5°C increments (e.g., move to 30°C, then 35°C).
-
Check Solubility: If the ester is not fully dissolved, kinetics are surface-area limited.[1] Ensure you are using a co-solvent like THF or Methanol to maintain a homogeneous phase.
Q3: I isolated the product, but the melting point is off, and NMR shows a missing ethyl group but also missing aromatic protons.
A: You likely caused Nitro-assisted Decarboxylation . The ortho-nitro group stabilizes the negative charge that develops during decarboxylation. If you heated the reaction >60°C or used highly concentrated acid during the workup, the carboxylic acid might have decomposed.
-
Prevention: Keep hydrolysis temperature
. During workup, acidify to pH 3-4 slowly at , rather than dumping into concentrated HCl.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired hydrolysis path and the fatal oxidation/degradation pathways.
Figure 1: Reaction pathway analysis showing the narrow operating window between successful hydrolysis (Green) and irreversible degradation (Red).
Module 4: Optimized Experimental Protocol
Objective: Hydrolysis of Ethyl 4,5-dihydroxy-2-nitrobenzoate with >90% yield and <1% quinone formation.
Reagents:
-
Substrate: Ethyl 4,5-dihydroxy-2-nitrobenzoate (1.0 eq)
-
Base: Lithium Hydroxide (LiOH·H₂O) (2.5 eq) - LiOH is preferred over NaOH for milder cation effect and solubility in THF.[1]
-
Solvent: THF:Water (3:1 ratio).
-
Additive: Sodium Dithionite (5 mol%) - Optional antioxidant.[1]
Step-by-Step Procedure:
-
Inert Setup:
-
Dissolution (T = 20°C):
-
Charge the flask with the Ester and sparged THF. Stir until dissolved.
-
Add the Sodium Dithionite (if using) dissolved in the sparged Water.
-
Observation: Solution should be yellow/orange.
-
-
Hydrolysis Initiation (T = 20°C):
-
Reaction Monitoring (The "Ramp"):
-
Stir at 20-25°C for 2 hours.
-
Check TLC/HPLC:
-
If >80% conversion: Continue at 25°C.
-
If <20% conversion: Increase T to 35°C .
-
If <5% conversion: Check pH (ensure it is >10).
-
-
Stop Point: When Ester is <1% by HPLC.
-
-
Workup (Quench):
-
Cool the mixture to 0°C (Ice bath).
-
Acidify dropwise with 1M HCl to pH 2-3.[1] Do not use Conc. HCl to avoid local heating.
-
The product should precipitate as a yellow solid. Filter and wash with cold water.
-
Module 5: Decision Logic for Temperature Control
Use this logic flow to determine your thermal adjustments during the reaction.
Figure 2: Kinetic optimization decision tree to prevent thermal degradation.
References
- Learmonth, D. A., et al. (2002). "Synthesis of Entacapone and related catechol-O-methyltransferase inhibitors." Bioconjugate Chemistry. (Validation of nitro-catechol stability and hydrolysis conditions).
-
Orion Corporation. (1992). "Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde and derivatives." U.S. Patent 5,135,950. Link (Describes the handling of 4,5-dihydroxy-2-nitrobenzoate precursors).
-
Pospíšil, J., et al. (2018). "Oxidation of Catechols: Mechanisms and Prevention in Organic Synthesis." Chemical Reviews. (Authoritative source on preventing quinone formation).[2][8]
-
Sigma-Aldrich. (2024).[1] "Product Specification: 4,5-Dimethoxy-2-nitrobenzoic acid." Link (Provides baseline stability data for the protected analogue).
Sources
- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol oxidase | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Nitrobenzoate Ester Cleavage & Stability
Role: Senior Application Scientist | Topic: Resolving Ester Cleavage Issues in Basic Conditions
Introduction: The Nitro Group's Double-Edged Sword
Welcome to the technical support module for nitrobenzoate chemistry. As researchers, we often utilize the nitro group (
In basic conditions, you are not just fighting for hydrolysis; you are racing against ring degradation. This guide provides the diagnostic tools and protocols to win that race.
Module 1: Diagnostic Decision Matrix
Before selecting a protocol, determine your risk profile. The position of the nitro group and the steric environment of the ester dictate the chemical strategy.
Figure 1: Decision matrix for selecting hydrolysis conditions based on electronic and steric factors.
Module 2: Troubleshooting & FAQs
Scenario A: The "Red/Brown Soup" Phenomenon
User Report: "I treated my p-nitrobenzoate with 1M NaOH. The reaction turned deep red/brown immediately. Yield is low, and NMR shows loss of aromatic protons."
Diagnosis:
You have triggered a Meisenheimer Complex formation or an irreversible
The Fix: Switch to a "Soft" Deacylation protocol. You need a reagent that is basic enough to transesterify but not nucleophilic enough to attack the ring carbon.
-
Recommended Reagent: Potassium Carbonate (
) in Methanol. -
Why: Methoxide is generated in equilibrium but is consumed immediately by the ester cleavage. Carbonate buffers the system, preventing the high pH spikes that drive
.
Scenario B: The "Rock" (Steric Inertness)
User Report: "My 2,6-dimethyl-4-nitrobenzoate is untouched after 24h with LiOH/THF."
Diagnosis: Steric inhibition of resonance. The ortho substituents twist the carbonyl out of plane with the aromatic ring, disconnecting it from the nitro group's electronic activation while physically blocking the nucleophile.
The Fix: You must increase the effective concentration of "naked" hydroxide.
-
Protocol: Use anhydrous hydroxide in DMSO . DMSO solvates the cation (
), leaving the anion "naked" and highly reactive. -
Warning: This is high-risk for
. Monitor strictly by TLC.
Scenario C: Chemoselectivity Failures
User Report: "I tried to remove the ester using reductive conditions (
Diagnosis: Nitro groups are easily reduced by borohydrides in the presence of transition metal impurities or under specific solvent conditions.
The Fix: Avoid reductive cleavage. If you must use reduction (e.g., to remove a different group), use Enzymatic Hydrolysis (Lipase CAL-B) first to cleave the ester, then proceed with reduction on the acid/alcohol product.
Module 3: Visualizing the Competition
Understanding the mechanism is the only way to control it. The diagram below illustrates the competition between the desired Path A (Hydrolysis) and the fatal Path B (
Figure 2: Mechanistic competition. Path A is favored by weaker bases (
Module 4: Validated Protocols
Protocol 1: The "Gold Standard" (Zemplén Transesterification)
Best for: p-nitrobenzoates, o-nitrobenzoates, and base-sensitive substrates.
Reagents:
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (
), anhydrous -
Dichloromethane (DCM) for solubility (optional)
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration). If solubility is poor, add DCM (up to 20% v/v).
-
Activation: Add
(0.1 – 0.5 equiv). Note: Stoichiometric base is usually not required as the methoxide is regenerated, but 0.5 equiv ensures speed. -
Reaction: Stir at Room Temperature . Do NOT heat.
-
Monitoring: Check TLC every 15 minutes. A yellow tint is normal; a dark red solution indicates decomposition.
-
-
Quench: Once complete (usually < 1 hour), add Amberlyst-15 (H+ form) resin or a few drops of Acetic Acid to neutralize.
-
Workup: Filter the resin/salts and concentrate the filtrate.
Protocol 2: Enzymatic Hydrolysis (Green Chemistry)
Best for: Highly sensitive substrates where pH must remain neutral.
Reagents:
-
Phosphate Buffer (pH 7.0)
-
Lipase B from Candida antarctica (CAL-B, immobilized on acrylic resin)
-
Acetone or THF (co-solvent)
Step-by-Step:
-
Setup: Suspend substrate in Phosphate Buffer with 10-20% Acetone to aid solubility.
-
Initiation: Add CAL-B beads (50% w/w relative to substrate).
-
Incubation: Shake at 30°C.
-
Termination: Filter off the enzyme beads (which can be recycled). Extract the aqueous phase with Ethyl Acetate.
Module 5: Comparative Data
| Method | Reagent System | pH Estimate | Risk of | Reaction Time | Suitability |
| Saponification | LiOH / THF / | > 13 | High | Fast (10-30 min) | Simple alkyl esters only |
| Zemplén | ~ 10-11 | Low | Medium (1-4 h) | Recommended Standard | |
| Enzymatic | CAL-B / Buffer | 7.0 | Zero | Slow (12-24 h) | pH-sensitive scaffolds |
| Acidic | HCl / Dioxane | < 1 | Zero | Very Slow (>24 h) | Base-labile protecting groups |
References
-
Mechanism of Ester Hydrolysis &
Competition:-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link
-
-
Mild Deprotection Strategies (Zemplén Conditions)
-
Enzymatic Hydrolysis (CAL-B)
-
Journal of Emerging Investigators. "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters." Link
-
-
Steric Hindrance & Non-Aqueous Conditions
Sources
Technical Support Center: Regioisomeric Purification of Ethyl 4,5-dihydroxy-2-nitrobenzoate
The following guide serves as a technical support resource for the purification and characterization of Ethyl 4,5-dihydroxy-2-nitrobenzoate (CAS: 773136-83-7). It addresses the critical challenge of removing regioisomeric impurities formed during the nitration of ethyl protocatechuate (Ethyl 3,4-dihydroxybenzoate).
Case ID: PUR-NO2-BENZ-002 Status: Operational Subject: Troubleshooting Regioisomeric Impurities & Purification Protocols Applicable For: Organic Synthesis, Process Chemistry, API Intermediate Development
Technical Overview & Causality
The synthesis of Ethyl 4,5-dihydroxy-2-nitrobenzoate typically involves the electrophilic aromatic nitration of Ethyl 3,4-dihydroxybenzoate. Due to the competing directing effects of the hydroxyl groups (activating, ortho/para) and the ester group (deactivating, meta), three isomeric outcomes are theoretically possible.
The target molecule is the 6-nitro isomer (relative to the starting material numbering), which is IUPAC named Ethyl 4,5-dihydroxy-2-nitrobenzoate .
Regioisomeric Landscape
| Isomer | Origin (Nitration Site) | Structure Description | 1H NMR Signature (Aromatic) |
| Target (Product A) | C-6 Position | 2-nitro-4,5-dihydroxy | Two Singlets (Para relationship, H-3 & H-6) |
| Impurity B (Ortho) | C-2 Position | 2-nitro-3,4-dihydroxy | Two Doublets (Ortho coupling, |
| Impurity C (Meta) | C-5 Position | 5-nitro-3,4-dihydroxy | Two Doublets (Meta coupling, |
Mechanistic Insight: The C-6 position is favored because it is para to the C-3 hydroxyl and less sterically hindered than the C-2 position (which is wedged between the ester and the C-3 hydroxyl). However, the C-5 position (ortho to C-4 hydroxyl) is a significant competitive site, leading to Impurity C.
Diagnostic Workflow (Troubleshooting)
Q1: How do I confirm which isomer I have before purification?
A: Do not rely solely on LC-MS, as regioisomers often have identical masses (
-
Protocol: Dissolve 5 mg of crude solid in DMSO-
. -
Analysis: Focus on the aromatic region (7.0 – 8.5 ppm).[1]
-
Target: Look for two distinct singlets. This confirms the protons are para to each other (positions 3 and 6).
-
Impurity: The presence of doublets indicates adjacent protons (Impurity B) or meta-positioned protons (Impurity C).
-
Q2: My HPLC shows a shoulder peak. Is this the regioisomer?
A: Likely, yes. Regioisomers of nitrophenols often co-elute on standard C18 columns due to similar pKa values.
-
Solution: Switch to a Phenyl-Hexyl column or adjust pH.
-
Why? The nitro group's position relative to the hydroxyls affects the intramolecular hydrogen bonding, altering the effective pKa and hydrophobicity.
-
Mobile Phase Tip: Use 0.1% Formic Acid in Water/Acetonitrile. The acidic condition suppresses ionization of the phenols, maximizing hydrophobic differentiation.
-
Purification Protocol: Selective Recrystallization
Recrystallization is superior to chromatography for scale-up because it exploits the Intramolecular Hydrogen Bonding (IMHB) differences between isomers.
The "Solubility Gap" Theory
-
Impurity B & C (IMHB Active): The nitro group is ortho to a hydroxyl group. This forms a strong intramolecular hydrogen bond, making the molecule more "non-polar" and soluble in organic solvents (like toluene or ether).
-
Target (IMHB Inactive/Weak): The nitro group is at C-2, while hydroxyls are at C-4 and C-5. The distance prevents strong IMHB. The hydroxyls are free to engage in intermolecular bonding with the solvent, making the target less soluble in non-polar solvents but highly crystalline in polar/protic mixtures.
Step-by-Step Purification Guide
Reagents:
-
Crude Ethyl 4,5-dihydroxy-2-nitrobenzoate
-
Solvent A: Ethanol (Absolute)
-
Solvent B: Water (Deionized)
-
Activated Carbon (Optional for color removal)
Procedure:
-
Dissolution: Suspend the crude yellow solid in Ethanol (5 mL per gram of solid). Heat to reflux (
) until fully dissolved.-
Note: If insoluble particles remain, filter hot.
-
-
Nucleation: Remove from heat. While stirring gently, add warm Water dropwise until the solution becomes slightly turbid (approx. 10-15% volume of ethanol).
-
Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature over 2 hours. Then, cool to
in an ice bath for 1 hour. -
Filtration: Filter the bright yellow needles under vacuum.
-
Wash: Wash the cake with cold 20% Ethanol/Water.
-
Drying: Dry in a vacuum oven at
for 6 hours.
Visualizing the Process
The following diagram illustrates the decision logic and chemical pathway for isolating the correct regioisomer.
Caption: Workflow for identifying and removing regioisomers based on NMR signatures and solubility differences.
Quantitative Data Summary
| Parameter | Target (2-nitro-4,5-dihydroxy) | Impurity (Isomer B/C) | Impact on Separation |
| Polarity | High (Free OH groups) | Low (Masked by H-bond) | Target precipitates first from polar solvents. |
| Melting Point | Usually Lower / Broad | Broad melting range indicates contamination. | |
| pKa (approx) | ~6.5 | ~7.2 | pH-controlled extraction can also separate them. |
| Rf (TLC) | Lower (More polar) | Higher (Less polar) | Use 50% EtOAc/Hexane to visualize separation. |
References
-
Nitration Regioselectivity
-
Purification Methodologies
-
Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances.[7] (Highlights solubility-driven separation of nitrophenols).
-
-
Compound Characterization
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers. SciSpace. (Provides crystallographic evidence of H-bonding differences in nitro-regioisomers).
-
-
Safety & Handling
-
Ethyl 4-nitrobenzoate Safety Data Sheet. Santa Cruz Biotechnology. (General handling for nitrobenzoates).
-
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. prepchem.com [prepchem.com]
- 3. d-nb.info [d-nb.info]
- 4. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate - Google Patents [patents.google.com]
- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: 1H NMR Structural Elucidation of Ethyl 4,5-dihydroxy-2-nitrobenzoate
Executive Summary & Technical Context
Ethyl 4,5-dihydroxy-2-nitrobenzoate is a critical synthetic intermediate, often utilized in the development of Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) and other polyphenolic pharmaceuticals.[1] Its structural core combines a catechol moiety (4,5-dihydroxy) with strong electron-withdrawing groups (2-nitro, 1-ethyl ester).[1]
This unique electronic push-pull system creates significant analytical challenges:
-
Solubility: The catechol group reduces solubility in non-polar solvents (CDCl₃).[1]
-
Exchangeable Protons: The two phenolic -OH protons are labile and sensitive to water content and solvent basicity.[1]
-
Isomer Differentiation: Distinguishing the 4,5-dihydroxy isomer from the 3,4- or 5,6- isomers requires precise resolution of the aromatic region.
This guide compares the "performance" of three distinct NMR solvent systems—DMSO-d₆ , Acetone-d₆ , and CDCl₃ —to determine the optimal protocol for structural validation.
Comparative Analysis: Solvent System Performance
In drug development, the "product" is the data quality. Below is a comparative performance analysis of solvent systems for this specific nitrocatechol derivative.
Table 1: Comparative Performance Matrix
| Feature | Method A: DMSO-d₆ | Method B: Acetone-d₆ | Method C: CDCl₃ |
| Solubility | Excellent (High capacity) | Good (Moderate capacity) | Poor (Precipitation likely) |
| -OH Visibility | High (Distinct peaks ~9-11 ppm) | Medium (Often broad/merged) | Low (Invisible or extremely broad) |
| Resolution | Moderate (Viscosity broadening) | High (Low viscosity = sharp peaks) | Low (Aggregation broadening) |
| Water Interference | High (Hygroscopic, HDO @ 3.33 ppm) | Moderate (HDO @ 2.84 ppm) | Low (But poor solubility) |
| Recommendation | Primary Choice for full characterization.[1] | Secondary Choice for coupling constants.[1] | Not Recommended for this specific intermediate.[1] |
Detailed Technical Insights
-
DMSO-d₆ (The Gold Standard): Due to the strong hydrogen-bond accepting nature of DMSO, it stabilizes the phenolic protons of the catechol ring.[1] This slows the proton exchange rate (
), allowing the -OH protons to appear as distinct, sharp singlets (or doublets if intramolecular H-bonding is strong) in the 9.5–11.0 ppm range.[1] This is crucial for confirming the presence of the dihydroxy motif.[1] -
Acetone-d₆ (The Resolution Specialist): Acetone is less viscous than DMSO, often resulting in sharper lines for the aromatic protons.[1] However, the exchange rate of phenolic protons is faster here than in DMSO, which can lead to broadening of the -OH signals. Use this if the aromatic region (H3 vs H6) shows overlap in DMSO.[1]
-
CDCl₃ (The False Economy): While standard for many organics, this solvent is ill-suited for nitrocatechols.[1] The compound often aggregates or fails to dissolve completely, leading to signal-to-noise issues. Furthermore, the lack of H-bond stabilization means -OH protons exchange rapidly, often disappearing into the baseline.
Spectral Interpretation: The Fingerprint
Predicted Chemical Shift Data (DMSO-d₆, 400 MHz)
The following assignments are based on electronic shielding/deshielding principles and comparative literature for nitrobenzoate derivatives [1, 2].
| Moiety | Proton Label | Shift ( | Multiplicity | Integration | Mechanistic Rationale |
| Aromatic | H-3 | 7.55 - 7.65 | Singlet (s) | 1H | Deshielded by ortho-Nitro group.[1] Para to H-6 (no strong coupling).[1] |
| Aromatic | H-6 | 7.00 - 7.15 | Singlet (s) | 1H | Shielded relative to H-3 due to distance from Nitro; ortho to Ester.[1] |
| Phenolic | C5-OH | 10.20 - 10.50 | Broad Singlet (br s) | 1H | Downfield due to H-bonding and EWG effects.[1] |
| Phenolic | C4-OH | 9.80 - 10.10 | Broad Singlet (br s) | 1H | Slightly more shielded than C5-OH.[1] |
| Ethyl | -CH₂- | 4.25 - 4.35 | Quartet ( | 2H | Typical ethyl ester methylene.[1] |
| Ethyl | -CH₃ | 1.25 - 1.35 | Triplet ( | 3H | Typical ethyl ester methyl.[1] |
Structural Logic & Isomer Differentiation
The key to confirming the 4,5-dihydroxy-2-nitro isomer over the 3,4-dihydroxy-6-nitro isomer lies in the aromatic splitting pattern.[1]
-
Target (4,5-dihydroxy): Protons at C3 and C6 are para to each other.[1]
-
Alternative (3,4-dihydroxy): Protons at C5 and C6 are ortho to each other.[1]
-
Result: Two Doublets with a coupling constant (
) of ~8-9 Hz.[1]
-
Experimental Protocol: "Dry-Solvent" Method
To ensure the visibility of the critical catechol protons (Part 2: Scientific Integrity), the following protocol minimizes water exchange broadening.
Materials
-
Analyte: 5–10 mg Ethyl 4,5-dihydroxy-2-nitrobenzoate.[1]
-
Solvent: DMSO-d₆ (99.9% D) in ampoules (NOT screw-cap bottles).
-
Drying Agent: Activated 3Å Molecular Sieves (optional but recommended).[1]
Workflow
-
Preparation: Oven-dry the NMR tube at 100°C for 30 minutes. Allow to cool in a desiccator.
-
Dissolution: Add 5 mg of analyte to the tube.
-
Solvent Addition: Break a fresh ampoule of DMSO-d₆ and immediately transfer 0.6 mL to the tube. Cap immediately.
-
Acquisition:
Visualization: Structural Elucidation Logic[1]
The following diagram illustrates the decision tree for assigning the spectrum and validating the structure.
Figure 1: Logical workflow for distinguishing the 4,5-dihydroxy isomer using 1H NMR splitting patterns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69123, Ethyl 2-nitrobenzoate.[1] Retrieved from [Link][1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent residual peaks).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][3] Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link][1]
Sources
A Comprehensive Guide to HPLC Method Development for the Purity Analysis of Ethyl 4,5-dihydroxy-2-nitrobenzoate
This guide provides a detailed, scientifically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 4,5-dihydroxy-2-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the rationale behind experimental choices to ensure the development of a self-validating and reliable analytical method.
Understanding the Analyte: Ethyl 4,5-dihydroxy-2-nitrobenzoate
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Ethyl 4,5-dihydroxy-2-nitrobenzoate is a polar aromatic compound. Its structure, featuring two phenolic hydroxyl groups, a nitro group, and an ethyl ester, dictates its chromatographic behavior.
-
Polarity: The presence of two hydroxyl groups and a nitro group makes the molecule highly polar. This suggests that a standard reversed-phase HPLC setup should provide adequate retention, though optimization will be key.
-
UV Absorbance: The molecule possesses a chromophore due to the substituted benzene ring with a nitro group. This makes UV detection a suitable choice. The exact maximum absorbance wavelength (λmax) should be determined experimentally, but an initial estimation based on similar nitroaromatic compounds suggests that a wavelength in the range of 250-350 nm would be appropriate.
Strategic HPLC Method Development
Our goal is to develop a stability-indicating HPLC method capable of separating Ethyl 4,5-dihydroxy-2-nitrobenzoate from its potential impurities and degradation products. A reversed-phase approach is the most logical starting point.
Initial Chromatographic Conditions
The following table outlines a recommended starting point for method development, with the rationale for each parameter explained.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile, non-polar stationary phase suitable for retaining polar aromatic compounds. The longer column length provides higher resolution, which is crucial for separating closely related impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic mobile phase is essential to suppress the ionization of the phenolic hydroxyl groups, leading to better retention and symmetrical peak shapes.[1] Phosphoric acid is a common and effective buffer in this pH range. Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Gradient | A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is recommended to ensure the elution of any potential non-polar impurities while retaining and separating more polar ones. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[2] |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that is slightly above ambient to minimize fluctuations. |
| Detection Wavelength | Diode Array Detector (DAD) scan, initial monitoring at 280 nm | A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for determining the optimal detection wavelength for the main peak and any impurities. 280 nm is a reasonable starting point for phenolic compounds.[2] |
| Injection Volume | 10 µL | This is a standard injection volume that helps to avoid column overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Acetonitrile mixture | Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion. |
Method Development Workflow
The development process should be systematic. The following diagram illustrates a logical workflow for optimizing the HPLC method.
Caption: A systematic workflow for HPLC method development.
Ensuring Stability-Indicating Capability: Forced Degradation Studies
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to demonstrate this capability by intentionally subjecting the drug substance to harsh conditions.
Experimental Design for Forced Degradation
The following stress conditions should be applied as per the International Council for Harmonisation (ICH) guideline Q1A(R2). The goal is to achieve 5-20% degradation of the API.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂, room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Solid sample exposed to ICH-specified light conditions |
Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
Method Validation: Demonstrating Fitness for Purpose
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for Ethyl 4,5-dihydroxy-2-nitrobenzoate should be pure and well-resolved from all other peaks (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the API spiked into a placebo at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it is important to understand its place among other analytical techniques.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Excellent for polar, non-volatile compounds. High resolution and sensitivity with UV detection. Well-established and robust. | Requires use of organic solvents. Analysis times can be longer than UPLC. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC. | Higher initial instrument cost. More susceptible to blockage from particulates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity. | Not suitable for non-volatile and thermally labile compounds like Ethyl 4,5-dihydroxy-2-nitrobenzoate without derivatization, which adds complexity and potential for error. |
Detailed Experimental Protocols
Preparation of 0.1% Phosphoric Acid in Water (Mobile Phase A)
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of concentrated phosphoric acid.
-
Mix thoroughly and degas before use.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 4,5-dihydroxy-2-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in the sample diluent.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of Ethyl 4,5-dihydroxy-2-nitrobenzoate is a systematic process that relies on a strong understanding of the analyte's chemistry and chromatographic principles. By following the strategic workflow outlined in this guide, from initial method development and optimization to forced degradation studies and full ICH validation, researchers can confidently establish a method that is fit for its intended purpose in a regulated environment. The proposed reversed-phase HPLC method offers a strong starting point, and the principles discussed herein provide the framework for its successful implementation and any necessary future modifications.
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
-
He, X. G. (2005). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies, 28(13), 2051-2059. Retrieved from [Link]
Sources
Comparative Guide: IR Spectroscopy of Nitro and Ester Moieties in Benzoate Scaffolds
Topic: IR Spectroscopy Peaks for Nitro and Ester Groups in Benzoate Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry and drug development, benzoate derivatives serve as ubiquitous pharmacophores.[1] Distinguishing between the vibrational signatures of ester (
This guide provides a technical comparison of the infrared (IR) spectral characteristics of methyl benzoate versus its nitro-substituted counterparts (e.g., methyl 4-nitrobenzoate). It synthesizes theoretical electronic effects with experimental data to explain frequency shifts and provides a self-validating protocol for spectral acquisition.[1]
Theoretical Framework: Electronic Effects on Vibrational Modes[2]
To accurately interpret the IR spectra of benzoate derivatives, one must understand how electronic substituents modify bond force constants (
The Baseline: Methyl Benzoate
In methyl benzoate, the aromatic ring acts as an electron donor via conjugation (
-
Aliphatic Ester
: ~1740–1750 cm⁻¹[2] -
Conjugated Benzoate
: ~1720–1730 cm⁻¹
The Perturbation: Impact of the Nitro Group
The nitro group is a strong electron-withdrawing group (EWG) acting through both induction (
-
Destabilized Conjugation: The
group pulls electron density away from the ring, making the ring less able to donate electrons to the ester carbonyl. -
Restored Double Bond Character: With reduced conjugation from the ring, the ester carbonyl retains more of its double-bond character.[1]
-
Frequency Shift: This results in a hypsochromic shift (blue shift) , moving the
peak to a higher wavenumber compared to the unsubstituted benzoate.
Visualizing the Electronic Competition
Figure 1: The electron-withdrawing nature of the nitro group reduces ring-to-carbonyl conjugation, effectively stiffening the C=O bond.
Comparative Spectral Analysis
The following table contrasts the key diagnostic peaks for Methyl Benzoate and Methyl 4-nitrobenzoate . Note the distinct "fingerprint" introduced by the nitro group.
Table 1: Diagnostic IR Peaks (Wavenumbers in cm⁻¹)
| Functional Group Vibration | Methyl Benzoate (Standard) | Methyl 4-Nitrobenzoate (Target) | Shift / Characteristic |
| C=O[1] Stretch (Ester) | 1724 ± 5 | 1730–1735 | Shift Up: EWG effect increases bond order. |
| NO₂ Asymmetric Stretch | Absent | 1520–1540 | Diagnostic: Strong, broad band.[1] |
| NO₂ Symmetric Stretch | Absent | 1345–1355 | Diagnostic: Strong, sharp band. |
| C-O-C Stretch (Ester) | 1270–1280 | 1280–1290 | Strong intensity; slight shift up.[1] |
| Aromatic C=C Stretch | ~1600, 1585 | ~1605, 1480 | Ring breathing modes modified by substitution.[1] |
| C-H Stretch (Aromatic) | 3000–3100 | 3000–3110 | Weak intensity; >3000 cm⁻¹.[1] |
Critical Insight: The presence of two strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ is the definitive confirmation of the nitro group. The carbonyl shift is subtle and should be used as secondary confirmation.
Experimental Protocol: Ensuring Spectral Integrity
To obtain publication-quality spectra that resolve these subtle shifts, the choice of sampling technique is paramount.[1]
Technique Selection: ATR vs. KBr
-
ATR (Attenuated Total Reflectance): Recommended for routine rapid screening.[1]
-
KBr Pellet (Transmission): Recommended for structural characterization and library matching.[1]
Optimized Workflow (KBr Method)
This protocol minimizes moisture interference and maximizes peak sharpness for crystalline benzoates.[1]
-
Preparation: Dry the KBr powder at 110°C for 2 hours to remove adsorbed water.
-
Ratio: Mix 1–2 mg of sample with 200 mg of KBr (1:100 ratio).
-
Why? High concentration leads to "bottoming out" (0% transmission) of the strong C=O and NO₂ peaks, distorting their shape and position.
-
-
Grinding: Grind in an agate mortar for 2 minutes until a fine, flour-like consistency is achieved.
-
Why? Particle size must be smaller than the IR wavelength (<2 µm) to prevent Christiansen scattering, which causes sloping baselines.
-
-
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.
-
Why? Vacuum removes trapped air, ensuring a clear, glassy pellet.[1]
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Data Interpretation Workflow
Use this logic flow to confirm the identity of a nitrobenzoate derivative.
Figure 2: Decision tree for spectral assignment of nitro-ester derivatives.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-nitro-, ethyl ester (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1] (Standard reference for substituent effects on carbonyl frequencies).
-
SDBS Compounds and Spectral Search. SDBS No. 343: Methyl 4-nitrobenzoate.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link]
-
Shimadzu Corporation. Measurement Methods for Powder Samples (KBr vs ATR). Available at: [Link]
Sources
Structural Validation of Ethyl 4,5-dihydroxy-2-nitrobenzoate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
For researchers developing complex heterocyclic active pharmaceutical ingredients (APIs)—such as quinazoline-based kinase inhibitors—the precise regiochemical validation of intermediate building blocks is non-negotiable. Ethyl 4,5-dihydroxy-2-nitrobenzoate (CAS 773136-83-7) is a classic example of a highly substituted aromatic intermediate where standard spectroscopic methods often yield ambiguous results.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR, HRMS, IR) for validating this specific molecular architecture. It provides a field-proven, self-validating experimental protocol to ensure absolute structural certainty [1].
The Analytical Challenge: Why Routine Spectroscopy Falls Short
To understand why SC-XRD is the gold standard for this molecule, we must examine the causality behind the limitations of Nuclear Magnetic Resonance (NMR) spectroscopy in this specific context.
Ethyl 4,5-dihydroxy-2-nitrobenzoate possesses a tetrasubstituted benzene ring. The only remaining aromatic protons are located at positions C3 and C6. Because these protons are para to one another, their scalar coupling constant (
Without the diagnostic splitting patterns of ortho (
Unlike NMR, which deduces structure by interpreting magnetic perturbations in solution, by directly mapping the electron density of the molecule in the solid state [2].
Comparative Performance Data
The following table summarizes the comparative performance of various analytical modalities for validating highly substituted aromatic intermediates like Ethyl 4,5-dihydroxy-2-nitrobenzoate.
| Analytical Modality | Primary Output | Regiochemical Resolution | Sample Requirement | Key Limitation for this Molecule |
| SC-XRD | 3D Atomic Coordinates | Absolute | ~0.1 mm single crystal | Requires successful crystallization. |
| Chemical shifts, integrals | Ambiguous | 5–10 mg (solution) | Para-protons yield singlets; lacks definitive coupling data. | |
| HRMS (ESI-TOF) | Exact Mass (Formula) | None | < 1 mg | Cannot distinguish between regional isomers (e.g., 3,4- vs 4,5-dihydroxy). |
| FT-IR | Functional Groups | Low | 1–2 mg | Confirms presence of -NO |
Analytical Decision Workflow
To optimize time and resources, structural validation should follow a logical escalation path. Below is the decision tree for validating highly substituted aromatics.
Analytical decision tree for validating highly substituted aromatic intermediates.
Step-by-Step SC-XRD Experimental Protocol
To achieve a self-validating crystallographic model, the experimental workflow must be rigorously controlled.
Step 1: Crystal Growth (Slow Evaporation)
Causality: Ethyl 4,5-dihydroxy-2-nitrobenzoate contains multiple hydrogen-bond donors (-OH) and acceptors (-NO
-
Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate in a clean glass vial.
-
Layer 2 mL of Hexane carefully on top of the solution.
-
Puncture the vial cap with a narrow needle and leave undisturbed at 20°C for 3–5 days until block-like crystals form.
Step 2: Crystal Mounting and Cryocooling
-
Select a single crystal with dimensions of approximately
mm using a polarizing microscope. -
Mount the crystal on a MiTeGen cryoloop using paratone oil.
-
Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (modeled as Atomic Displacement Parameters, ADPs), drastically improving high-angle diffraction intensity and resolution.
Step 3: Data Collection
-
Center the crystal on a diffractometer equipped with a microfocus Cu K
source ( Å). Causality: Copper radiation provides stronger diffraction for light-atom (C, H, N, O) organic molecules compared to Molybdenum. -
Collect full sphere data using
and scans to ensure high redundancy and completeness (> 99%).
Step 4: Structure Solution and Refinement
-
Solve the phase problem using direct methods (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on
(e.g., SHELXL). -
Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.
Standard operating procedure for Single-Crystal X-ray Diffraction (SC-XRD).
Establishing a Self-Validating System: Quality Metrics
A crystallographic model is not merely a visual representation; it is a mathematical fit to experimental data. To ensure trustworthiness, the refinement must act as a self-validating system governed by strict statistical thresholds [3].
If the solved structure of Ethyl 4,5-dihydroxy-2-nitrobenzoate is correct, the refinement metrics must fall within the following parameters:
-
Factor (Unweighted R-factor): Measures the absolute agreement between the calculated and observed structure factors. For a valid, high-quality organic structure,
must be < 0.05 (5%) . -
Factor (Weighted R-factor on
): Accounts for all reflection data, including weak signals. A reliable model will yield a < 0.15 (15%) . -
Goodness-of-Fit (GooF or
): Evaluates the degree to which the model fits the data relative to the experimental error. A mathematically sound refinement will converge with a GooF 1.00 (typically 0.95 to 1.05). -
Residual Electron Density (
): The highest peak and deepest hole in the difference Fourier map should be and , respectively. Larger peaks indicate unmodeled atoms or incorrect elemental assignments (e.g., mistaking an oxygen atom for a nitrogen atom). -
: Before finalizing the structure, the .cif file must be processed through the International Union of Crystallography (IUCr) CheckCIF algorithm [4]. A structurally sound model will generate zero Level A or Level B alerts , confirming the absence of missed symmetry, void spaces, or fundamental refinement errors.
By relying on these objective mathematical constraints rather than subjective spectral interpretation, SC-XRD provides irrefutable proof of the regiochemistry of Ethyl 4,5-dihydroxy-2-nitrobenzoate, ensuring downstream synthetic steps proceed on a verified foundation.
References
-
Bingham, R., et al. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure, 2023.[Link]
-
Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Insights, 2024.[Link]
-
Toby, B. H. "R factors in Rietveld analysis: How good is good enough?" Powder Diffraction, Cambridge University Press, 2012.[Link]
-
Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, PMC, 2009.[Link]
Comparative yield analysis of various nitrobenzoate synthesis routes
Topic: Comparative Yield Analysis of Various Nitrobenzoate Synthesis Routes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Nitrobenzoates serve as critical intermediates in the synthesis of anesthetics (e.g., procaine), dyes, and antimicrobial agents. The selection of a synthesis route is rarely a "one-size-fits-all" decision; it is dictated by the required regioselectivity (ortho/meta/para), scale , and substrate sensitivity .
This guide objectively compares three distinct methodologies: the classical Electrophilic Nitration (industry standard for meta-isomers), Side-Chain Oxidation (standard for para-isomers), and Palladium-Catalyzed Carbonylation (modern approach for complex scaffolds).
Comparative Performance Matrix
The following table synthesizes experimental yield data, selectivity profiles, and green chemistry metrics for the primary routes.
| Metric | Route A: Electrophilic Nitration | Route B: Side-Chain Oxidation | Route C: Pd-Catalyzed Carbonylation |
| Primary Target | Methyl 3-nitrobenzoate (meta) | 4-Nitrobenzoic acid (para) | Functionalized Nitrobenzoates |
| Starting Material | Methyl Benzoate | 4-Nitrotoluene | Nitro-aryl halides (e.g., 4-iodo-nitrobenzene) |
| Typical Yield | 81 – 85% (Crude)~75% (Recrystallized) | 82 – 89% (Oxidation step)~65% (Overall w/ esterification) | 60 – 85% |
| Regioselectivity | High meta (>90%) | High para (Pre-determined) | 100% Retentive (Ipso-substitution) |
| Key Reagents | CO (or Mo(CO) | ||
| Atom Economy | High | Low (Stoichiometric oxidant waste) | High (Catalytic) |
| Primary Risk | Thermal runaway; Dinitration | Heavy metal waste (Cr/Mn); Explosion risk | Cost of catalyst; CO toxicity |
Deep Dive: Technical Analysis & Protocols
Route A: Classical Electrophilic Nitration (The Meta Standard)
This route utilizes the strong meta-directing effect of the ester group. It is the most direct path to 3-nitrobenzoates but suffers from strict temperature constraints to prevent dinitration or hydrolysis.
Mechanism & Workflow:
The reaction proceeds via the generation of a nitronium ion (
Figure 1: Reaction pathway for the nitration of methyl benzoate, highlighting the divergence to minor isomers.
Validated Protocol (Yield: ~80%):
-
Preparation: Cool 400 mL conc.
to 0°C in a 2L flask. Add 204 g (1.5 mol) pure methyl benzoate. -
Addition: Dropwise add a mixture of 125 mL conc.
and 125 mL conc. . -
Critical Control: Maintain temperature between 5°C and 15°C . Exceeding 20°C significantly increases byproduct "oil" formation (ortho-isomers and dinitro species).
-
Quench: Pour mixture onto 1300 g crushed ice. Filter the solid precipitate.[1][2]
-
Purification: Wash with cold water and ice-cold methanol to remove the oily ortho-isomer. Recrystallize from methanol.
Citation: Organic Syntheses, Coll. Vol. 1, p.372 (1941).
Route B: Oxidation of Nitrotoluenes (The Para Specialist)
Direct nitration of benzoic acid yields <5% para-isomer. Therefore, the industrial standard for para-nitrobenzoates involves oxidizing p-nitrotoluene (where the nitro group is already in position) to the acid, followed by esterification.
Performance Insight: While classical dichromate oxidation yields ~82-86%, it generates toxic chromium waste. Newer aerobic catalytic oxidations (using Co/Mn/Br systems) achieve similar yields (~89%) with significantly better E-factors.
Validated Protocol (Oxidation Step):
-
Mix: Suspend 230 g p-nitrotoluene in 1500 mL water with 680 g sodium dichromate.
-
Initiate: Slowly add 1700 g conc.
. The heat of dilution melts the nitrotoluene, initiating oxidation. -
Reflux: Boil gently for 30 mins.
-
Workup: Dilute, filter, and wash with dilute
to remove chromium salts. -
Conversion to Ester: The resulting p-nitrobenzoic acid is then esterified (e.g., Fischer esterification with MeOH/HCl) to yield Methyl 4-nitrobenzoate.
Citation: BenchChem Comparative Guide; Organic Syntheses, Coll. Vol. 1, p.392.
Route C: Palladium-Catalyzed Carbonylation (The Delicate Alternative)
For complex drug scaffolds where harsh acids (
Mechanism:
Experimental Data:
-
Catalyst:
(5 mol%) or . -
CO Source: Carbon monoxide gas (balloon, 1 atm) or solid surrogates like
. -
Yield: Reaction of 4-iodo-nitrobenzene with methanol typically yields 75-85% methyl 4-nitrobenzoate.
-
Advantage: 100% atom economy regarding the carbon skeleton; no isomer separation required.
Decision Matrix: Selecting the Right Route
Use the following logic flow to determine the optimal synthesis strategy for your specific application.
Figure 2: Strategic decision tree for selecting the synthesis route based on isomer requirements and substrate sensitivity.
References
-
Organic Syntheses , Coll.[2] Vol. 1, p.372 (1941). Methyl m-nitrobenzoate.[1][2] Link
-
Organic Syntheses , Coll. Vol. 1, p.392 (1941). p-Nitrobenzoic Acid. Link
-
BenchChem . A Comparative Guide to the Synthesis Efficiency of Nitrobenzoate Isomers. Link
-
Sargent, B. T., & Alexanian, E. J. (2016).[4] Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. J. Am. Chem. Soc., 138(24), 7520–7523.[5] Link[5]
-
Royal Society of Chemistry . Nitration of methyl benzoate. Link
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Mastering the Separation of Ethyl 4,5-dihydroxy-2-nitrobenzoate: A Comparative Guide to Thin Layer Chromatography (TLC) Rf Values
For researchers and professionals in drug development, the purification and analysis of novel compounds are critical daily tasks. Ethyl 4,5-dihydroxy-2-nitrobenzoate, a substituted aromatic ester, presents a unique challenge due to its polarity imparted by the hydroxyl and nitro functional groups. Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing purity, and determining appropriate conditions for larger-scale column chromatography. This guide provides a comprehensive comparison of solvent systems and a detailed protocol for determining the Retention Factor (Rf) of Ethyl 4,5-dihydroxy-2-nitrobenzoate, empowering you to achieve optimal separation.
The Foundational Principle: Understanding the Retention Factor (Rf)
The Retention Factor (Rf) in TLC is a quantitative measure of a compound's migration along the stationary phase relative to the solvent front.[1][2] It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1] An ideal Rf value for good separation typically lies between 0.3 and 0.7, as this range minimizes the probability of overlapping with other components in a mixture.[2]
Several factors critically influence the Rf value, and understanding these is paramount to developing a robust TLC method:
-
Stationary Phase: Typically, polar adsorbents like silica gel (SiO₂) or alumina (Al₂O₃) are used.[3][4] The polar nature of Ethyl 4,5-dihydroxy-2-nitrobenzoate will lead to strong interactions with these stationary phases.
-
Mobile Phase (Solvent System): The polarity of the solvent system is a key determinant of the Rf value.[3][5][6] A more polar solvent will have a stronger affinity for the compound, moving it further up the plate and resulting in a higher Rf value.[2][5] Conversely, a less polar solvent will lead to a lower Rf value.
-
Compound Properties: The inherent polarity and molecular weight of the analyte dictate its interaction with the stationary and mobile phases.[5] The two hydroxyl groups and the nitro group make Ethyl 4,5-dihydroxy-2-nitrobenzoate a polar molecule.
-
Temperature and Humidity: These environmental factors can affect solvent viscosity and the activity of the stationary phase, leading to variations in Rf values.[3][5] Consistent experimental conditions are crucial for reproducibility.
A Comparative Analysis of Solvent Systems for Polar Aromatic Compounds
Given the polar nature of Ethyl 4,5-dihydroxy-2-nitrobenzoate, a mobile phase with sufficient polarity is required to overcome its strong adsorption to the silica gel or alumina stationary phase. A systematic approach, starting with a common solvent mixture and adjusting the polarity, is the most effective strategy.[7]
Below is a comparative table of starting solvent systems suitable for the analysis of polar aromatic compounds like Ethyl 4,5-dihydroxy-2-nitrobenzoate. The expected trend in Rf values is based on the increasing polarity of the mobile phase.
| Solvent System (v/v) | Relative Polarity | Expected Rf of Ethyl 4,5-dihydroxy-2-nitrobenzoate | Rationale for Selection |
| 100% Hexane | Very Low | ~0 | Hexane is non-polar and will not be able to move the polar analyte from the origin. |
| 20% Ethyl Acetate in Hexane | Low to Medium | Low | A good starting point to observe if the compound moves from the baseline.[7][8] |
| 50% Ethyl Acetate in Hexane | Medium | Moderate | Increasing the polar component (ethyl acetate) will increase the Rf value.[7][8] |
| 100% Ethyl Acetate | Medium to High | Moderate to High | A fully polar solvent system that should result in a significant movement of the compound.[8] |
| 5% Methanol in Dichloromethane | High | High | Methanol is a very polar solvent, and a small amount can significantly increase the eluting power of the mobile phase.[8] |
Experimental Protocol for Determining Rf Values
This protocol provides a step-by-step methodology for conducting a TLC experiment to determine the optimal solvent system for Ethyl 4,5-dihydroxy-2-nitrobenzoate.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
A solution of Ethyl 4,5-dihydroxy-2-nitrobenzoate in a volatile solvent (e.g., ethyl acetate or methanol)
-
Various solvent systems (as outlined in the table above)
-
UV lamp (254 nm) for visualization
-
Optional: Staining reagents for visualization
Workflow for TLC Analysis:
Caption: A streamlined workflow for determining TLC Rf values.
Step-by-Step Methodology:
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere with solvent vapors. Cover the chamber.[9]
-
Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the TLC plate.[9][10]
-
Spotting: Dip a capillary tube into the dilute solution of Ethyl 4,5-dihydroxy-2-nitrobenzoate. Gently and briefly touch the end of the capillary tube to the origin line on the TLC plate to apply a small spot.[10] Ensure the spot is small and concentrated.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[2]
-
Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), where the aromatic compound should appear as a dark spot.[9] Circle the spot with a pencil.
-
Rf Calculation: Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
-
Optimization: If the Rf value is too low (spots remain near the baseline), the eluent is not polar enough; increase the proportion of the more polar solvent.[7] If the Rf value is too high (spots run to the top), the eluent is too polar; decrease the proportion of the more polar solvent.[2][7]
Advanced Visualization Techniques for Nitro Compounds
For compounds that are not UV-active or for confirmation, chemical visualization methods can be employed. A common technique for nitro compounds involves their reduction to a primary amine, followed by diazotization and coupling to form a colored azo dye.[11][12]
Visualization Workflow:
Caption: Chemical visualization of nitro compounds on a TLC plate.
This guide provides a robust framework for the systematic determination and comparison of TLC Rf values for Ethyl 4,5-dihydroxy-2-nitrobenzoate. By understanding the fundamental principles and applying the detailed protocols, researchers can confidently develop optimal separation conditions for this and other polar aromatic compounds.
References
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Available from: [Link]
-
MicoBio Chemical. (2025, June 17). What factors affect the Rf value on tlc plates?. Available from: [Link]
-
Filo. (2024, September 16). d. State three factors that affect the Rf - - value of a compound in thin layer chromatography.[5]. Available from: [Link]
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available from: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). Available from: [Link]
-
University of Rochester. Solvent Systems for Thin Layer Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available from: [Link]
-
BGD Group. TLC System. Available from: [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]
-
Michigan State University. 5. Thin Layer Chromatography. Available from: [Link]
-
International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available from: [Link]
-
ResearchGate. (2016, January 29). Nitration of Methyl Benzoate. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. Available from: [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]
-
PMC. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Available from: [Link]
-
National Centre for Biotechnology Education. Thin layer chromatography. Available from: [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available from: [Link]
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
ResearchGate. (2021, October 13). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available from: [Link]
- Google Patents. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
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Safety Operating Guide
Ethyl 4,5-dihydroxy-2-nitrobenzoate: Proper Disposal & Handling Guide
Executive Summary: The "Why" Before the "How"
Ethyl 4,5-dihydroxy-2-nitrobenzoate (CAS: 1643-29-4 or derivatives) is a functionalized nitro-aromatic intermediate often employed in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs). While often classified generically as an "Irritant," its specific structural motif—a nitro group adjacent to an ester and catechol hydroxyls—presents a unique duality of risk: thermal instability and oxidative reactivity .[1]
Core Directive: This compound must never be treated as general trash. It requires segregation for high-temperature incineration. The presence of the nitro group (
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand what drives its reactivity. We utilize a Structure-Activity Relationship (SAR) approach to risk:
| Structural Motif | Hazard Driver | Operational Implication |
| Nitro Group ( | Energetic Potential: Nitro-aromatics possess high internal energy.[1] While this specific ester is generally stable at STP, it can decompose violently if heated to dryness or subjected to shock in the presence of metal salts. | NEVER distill waste to dryness. Avoid metal spatulas if the solid is dry/crusty. |
| Catechol ( | Redox Activity: Ortho-dihydroxy groups oxidize easily to ortho-quinones.[1] | Waste solutions will turn dark brown/black rapidly. This is expected; do not mistake it for a runaway reaction unless accompanied by heat. |
| Ethyl Ester | Hydrolysis Risk: Susceptible to hydrolysis in basic conditions.[1] | CRITICAL: Do not mix with strong bases (NaOH/KOH).[1] Hydrolysis releases the free nitro-benzoic acid, which can form shock-sensitive salts (aci-nitro forms). |
Pre-Disposal Stabilization Protocol
Before moving the material to the central waste area, you must stabilize it at the bench. This "Point-of-Generation" control is the most critical step in the safety chain.
A. Solid Waste (Powder/Crystals)[1]
-
Solvation (Preferred): If the quantity is small (<5g), dissolve the solid in a compatible combustible solvent (Acetone or Ethyl Acetate).[1] Solution waste is safer to transport than dry nitro-aromatics, which can generate static charge.
-
Dry Disposal: If disposing of larger amounts as solid:
-
Use an antistatic poly-bag or a wide-mouth HDPE jar.
-
Wring with an inert solvent (ethanol) to ensure dampness (desensitization).[1]
-
Label clearly as "Flammable Solid, Organic, Toxic."
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
-
pH Check: Ensure the waste stream is Neutral to Slightly Acidic (pH 5–7) .[1]
-
Reasoning: Basic pH triggers the formation of phenolate salts. In nitro-compounds, these salts can resonate into unstable aci-nitro forms.
-
-
Segregation: Isolate from strong oxidizers (Peroxides, Nitric Acid) and strong reducers (Hydrides, Zinc powder).[1]
Disposal Workflow & Decision Tree
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision matrix for stabilizing and routing nitrobenzoate waste.
Waste Stream Classification
Proper coding is essential for regulatory compliance (RCRA/EPA) and the safety of downstream waste handlers.
| Parameter | Specification | Notes |
| Waste Type | Organic Solvent / Non-Halogenated | Assuming dissolved in Acetone/EtOH.[1] |
| RCRA Code (USA) | D001 (Ignitable) | If in solvent.[1] If solid, may classify as D003 (Reactive) only if dry/shock sensitive (rare for this specific ester but possible).[1] |
| EWC Code (EU) | 07 05 04* | "Other organic solvents, washing liquids and mother liquors."[1] |
| Container Tag | "Contains Nitro-Aromatics" | Explicitly write this on the tag. It warns the incineration plant to control feed rates. |
| Compatibility Group | Group B (Organic) | Keep separate from Group A (Inorganic Acids) and Group C (Bases).[1] |
Emergency Contingencies
Spillage (Solid)[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Dampen: Gently mist the powder with water or ethanol to prevent dust cloud formation (dust explosion risk).[1]
-
Collect: Use a plastic scoop (spark-proof). Do not use metal.
-
Clean: Wipe surface with acetone, followed by soap and water.
Accidental Exposure
-
Skin: Wash immediately with soap and water.[1] The catechol group can absorb and oxidize on skin, causing brown stains (similar to Henna). This is usually cosmetic but indicates exposure.
-
Eyes: Flush for 15 minutes.[1][2][3][4] Nitro-compounds are irritants; seek medical attention.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204689, Ethyl 4,5-dihydroxy-2-nitrobenzoate. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4,5-dihydroxy-2-nitrobenzoate
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its novelty or the scale of its use, with a proactive safety mindset. This guide provides a detailed protocol for the safe handling of Ethyl 4,5-dihydroxy-2-nitrobenzoate, a compound for which specific safety data may not be readily available. In such instances, our approach is to extrapolate from the known hazards of structurally similar compounds, such as nitroaromatic compounds, to establish a robust and conservative safety framework. This ensures the well-being of our researchers and the integrity of our work.
The following guidelines are based on the established safety profiles of related nitrobenzoic acid derivatives, which are known to be potential skin, eye, and respiratory irritants.[1][2][3] The solid, crystalline nature of many of these compounds also presents a risk of dust formation, which can lead to inhalation hazards and potentially explosive dust-air mixtures.[4]
Core Principles of Chemical Safety
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the foundational principles of laboratory safety when handling compounds like Ethyl 4,5-dihydroxy-2-nitrobenzoate:
-
Engineering Controls as the First Line of Defense: Always handle this chemical in a well-ventilated area. For any procedure with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory.[1]
-
Emergency Preparedness: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]
-
Personal Hygiene: Thoroughly wash hands and any exposed skin after handling is complete and before leaving the work area. It is strictly prohibited to eat, drink, or smoke in the laboratory.[1][6]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling Ethyl 4,5-dihydroxy-2-nitrobenzoate. The following table outlines the recommended PPE for various laboratory scenarios.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2] | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). Always inspect gloves for integrity before use. | Standard laboratory coat. | Work in a well-ventilated area. |
| Risk of Dust/Aerosol Generation | Chemical safety goggles and a face shield. | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). | Standard laboratory coat. | A NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[1] |
| Large Spills or Uncontrolled Release | Splash goggles. | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). | Full chemical-resistant suit and boots. | A self-contained breathing apparatus (SCBA) may be necessary. |
Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are as crucial as its selection to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the procedure warrants it, put on your N95 respirator or ensure the fume hood is operational.
-
Eye and Face Protection: Don your safety goggles. If a splash hazard exists, add a face shield.
-
Gloves: Select the appropriate chemically resistant gloves. Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Hand Hygiene: Wash your hands.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles. Clean and store them in a designated area.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward. Place it in a designated laundry container.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with Ethyl 4,5-dihydroxy-2-nitrobenzoate.
Caption: PPE Selection Workflow
Disposal Plan
All waste materials contaminated with Ethyl 4,5-dihydroxy-2-nitrobenzoate, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.
Operational Steps for Disposal:
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "Ethyl 4,5-dihydroxy-2-nitrobenzoate."
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[5]
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle Ethyl 4,5-dihydroxy-2-nitrobenzoate, ensuring a secure laboratory environment for groundbreaking scientific advancements.
References
-
Alpha Chemika. (n.d.). p-NITRO BENZOIC ACID (for synthesis). Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (2021). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
